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Foundational

(2E)-2,3-Dibromo-4-oxobut-2-enoic Acid: A Comprehensive Technical Guide for Drug Discovery and Development

Introduction: Unveiling the Potential of a Highly Reactive Synthon (2E)-2,3-dibromo-4-oxobut-2-enoic acid, more commonly known as mucobromic acid (CAS Number: 488-11-9), is a multifaceted organic compound that has garner...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling the Potential of a Highly Reactive Synthon

(2E)-2,3-dibromo-4-oxobut-2-enoic acid, more commonly known as mucobromic acid (CAS Number: 488-11-9), is a multifaceted organic compound that has garnered significant interest in the scientific community.[1] Despite some databases listing it under CAS number 21577-50-4, the established and widely recognized identifier is 488-11-9.[2][3][4] This molecule, characterized by a dibrominated alkene backbone with both an aldehyde and a carboxylic acid functional group, exists in a tautomeric equilibrium between its acyclic form and a cyclic furanone hemiacetal structure.[1][5] This structural duality contributes to its remarkable reactivity and positions it as a versatile starting material for the synthesis of a diverse array of heterocyclic compounds and other complex molecular architectures.[6][7]

Beyond its utility in synthetic chemistry, mucobromic acid has demonstrated significant biological activities, most notably as a potent enzyme inhibitor and a genotoxic agent.[5][8] These properties, while necessitating careful handling, also open avenues for its exploration in drug development, particularly in the realm of oncology. This in-depth technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of mucobromic acid, from its fundamental chemical properties and synthesis to its biological mechanisms of action and potential therapeutic applications.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of mucobromic acid is paramount for its effective use in research and development.

PropertyValueSource(s)
IUPAC Name (2Z)-2,3-dibromo-4-oxobut-2-enoic acid[1]
Synonyms Mucobromic acid, 2,3-Dibromomalealdehydic acid[1]
CAS Number 488-11-9[1]
Molecular Formula C₄H₂Br₂O₃[1]
Molecular Weight 257.86 g/mol [1]
Appearance White to beige crystalline powder[9]
Melting Point 120-126 °C[9]
Tautomerism Exists in equilibrium between the open-chain aldehyde-acid form and the cyclic 3,4-dibromo-5-hydroxy-2(5H)-furanone form.[1][5]

Synthesis of Mucobromic Acid: A Detailed Protocol

Mucobromic acid can be reliably synthesized through the oxidative bromination of furfural. The following protocol is a well-established method for its preparation.[1]

Experimental Protocol: Synthesis from Furfural

Materials:

  • Furfural (freshly distilled)

  • Bromine

  • Water

  • Sodium bisulfite

  • Decolorizing carbon

  • Ice

Equipment:

  • 2-L three-necked round-bottomed flask

  • Mechanical stirrer

  • Dropping funnel

  • Thermometer

  • Reflux condenser

  • Apparatus for distillation under reduced pressure

Procedure:

  • In a 2-L three-necked round-bottomed flask equipped with a mechanical stirrer, dropping funnel, and thermometer, combine 50 g (0.52 mole) of freshly distilled furfural with 500 ml of water.

  • Immerse the flask in an ice bath and stir the mixture vigorously.

  • Slowly add 450 g (2.81 moles) of bromine through the dropping funnel, ensuring the reaction temperature is maintained below 5°C.[1] Note: Allowing the temperature to rise significantly can drastically reduce the yield.

  • Once the bromine addition is complete, replace the thermometer with a reflux condenser and boil the mixture for 30 minutes.

  • After refluxing, arrange the apparatus for distillation and remove the excess bromine by distilling the mixture until the distillate is nearly colorless.

  • Evaporate the remaining reaction mixture to dryness under reduced pressure using a steam bath.

  • Cool the solid residue in an ice bath and triturate it with 30-50 ml of ice water.

  • Add a small amount of sodium bisulfite solution to decolorize the product.

  • Collect the crude mucobromic acid by suction filtration and wash it with two small portions of ice water. The expected yield of crude product is 125-132 g (93-99%).[1]

  • For purification, dissolve the crude product in approximately 110 ml of boiling water, add 2-5 g of decolorizing carbon, and stir for 10 minutes.

  • Filter the hot solution and cool the filtrate to 0-5°C to crystallize the pure mucobromic acid.

  • Collect the colorless crystals by filtration. The expected yield of pure mucobromic acid is 100-112 g (75-83%), with a melting point of 124-125°C.[1]

Spectroscopic Characterization

The structural elucidation of mucobromic acid is confirmed through various spectroscopic techniques.

  • ¹H NMR (300 MHz, CD₃OD): δ 6.08 (s, 1H).[10]

  • Infrared (IR) Spectroscopy: The IR spectrum of mucobromic acid exhibits characteristic peaks corresponding to its functional groups. While a detailed spectrum is available from sources like the NIST WebBook, key absorptions include those for the O-H of the carboxylic acid, C=O of the aldehyde and carboxylic acid, and C=C of the alkene.

  • Mass Spectrometry: The mass spectrum of mucobromic acid shows a characteristic isotopic pattern due to the presence of two bromine atoms. The molecular ion peak and fragmentation pattern can be found in the NIST Mass Spectrometry Data Center.

Biological Activity and Mechanism of Action

The biological effects of mucobromic acid are primarily attributed to its high reactivity, leading to interactions with key biological macromolecules.

Inhibition of L-Asparagine Synthetase

A pivotal discovery in the biological activity of mucobromic acid is its potent inhibition of L-asparagine synthetase, an enzyme crucial for the synthesis of the amino acid asparagine.[8][11][12] This enzyme is particularly important in certain cancer cells, such as those in acute lymphoblastic leukemia (ALL), which have a high demand for asparagine and often lack sufficient endogenous synthesis.[13]

Mechanism of Inhibition:

Kinetic studies have revealed that mucobromic acid acts as a powerful inhibitor of both tumoral and pancreatic L-asparagine synthetases.[8][11][12] The inhibition is apparently noncompetitive with respect to ammonia but competitive with L-glutamine, the two possible nitrogen donors for the enzyme.[8][11][12] A key finding is that the inhibition can be antagonized by an excess of L-glutamine and dithiothreitol, a thiol-reducing agent.[8][11][12] However, the inhibition is not reversible by dialysis, suggesting a covalent modification of the enzyme.[8][11][12] This evidence strongly indicates that mucobromic acid operates by covalently attaching to essential sulfhydryl groups (cysteine residues) within the enzyme's active site, thereby irreversibly inactivating it.[8][11][12]

G cluster_enzyme Enzyme Active Site MBA Mucobromic Acid ASNS L-Asparagine Synthetase (Active) MBA->ASNS Covalent Binding Cys Cysteine Residue (Sulfhydryl Group) Inactive_ASNS Inactive ASNS Complex ASNS->Inactive_ASNS Inactivation Asparagine Asparagine Synthesis Inactive_ASNS->Asparagine Blocks Cell_Death Cancer Cell Apoptosis/Death Asparagine->Cell_Death Depletion Leads to

Caption: Proposed mechanism of L-Asparagine Synthetase inhibition by Mucobromic Acid.

Genotoxicity and Reaction with Nucleobases

Mucobromic acid is recognized as a genotoxic agent and a potential carcinogen.[5] Its ability to damage genetic material stems from its reactivity towards DNA bases. Studies have shown that mucobromic acid can react with nucleosides such as adenosine and cytidine to form adducts.[14] This alkylation of DNA bases can lead to mutations and chromosomal aberrations, which are hallmarks of carcinogenesis.[3] The electrophilic nature of the carbon-carbon double bond and the aldehyde group in mucobromic acid makes them susceptible to nucleophilic attack by the nitrogen atoms in the DNA bases.

G MBA Mucobromic Acid DNA DNA MBA->DNA Reacts with Adducts DNA Adducts MBA->Adducts Forms Nucleobases Nucleobases (Adenosine, Cytosine, Guanine) Mutation Mutations Adducts->Mutation Leads to Carcinogenesis Carcinogenesis Mutation->Carcinogenesis Can result in

Caption: Genotoxic mechanism of Mucobromic Acid via DNA adduct formation.

Applications in Drug Development and Research

The unique chemical and biological properties of mucobromic acid make it a valuable tool in drug discovery and a versatile precursor for the synthesis of novel therapeutic agents.

As a Warhead for Covalent Inhibitors

The demonstrated ability of mucobromic acid to form covalent bonds with sulfhydryl groups in proteins positions it as a potential warhead for the design of targeted covalent inhibitors. By incorporating the mucobromic acid scaffold into molecules that have affinity for a specific protein target, researchers can develop potent and irreversible inhibitors. This strategy is particularly relevant for targets where a sustained and complete inhibition is desired, such as in certain cancers or infectious diseases.

Precursor for Biologically Active Heterocycles

Mucobromic acid serves as an inexpensive and highly functionalized starting material for the synthesis of a wide variety of heterocyclic compounds, including derivatives of 2(5H)-furanone, which are known to possess diverse biological activities such as anti-inflammatory and cytotoxic effects against cancer cell lines.[6][15] Its multiple reaction sites allow for the introduction of various substituents, enabling the generation of libraries of novel compounds for high-throughput screening and lead optimization in drug discovery programs.

Safety and Handling

Mucobromic acid is a corrosive and hazardous substance that requires careful handling in a laboratory setting.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, chemical-resistant gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.

  • First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water for at least 15 minutes and seek immediate medical attention. If inhaled, move to fresh air. If ingested, do not induce vomiting and seek immediate medical attention.

Conclusion

(2E)-2,3-dibromo-4-oxobut-2-enoic acid, or mucobromic acid, is a compound of significant interest to the drug discovery and development community. Its potent and irreversible inhibition of L-asparagine synthetase presents a compelling rationale for its investigation as a potential anticancer agent. Furthermore, its versatility as a synthetic building block provides a platform for the creation of novel and diverse chemical entities with a wide range of therapeutic possibilities. While its inherent reactivity and toxicity necessitate cautious handling, a thorough understanding of its chemical and biological properties, as outlined in this guide, will empower researchers to harness its potential in the ongoing quest for new and effective medicines.

References

  • Cooney, D. A., Milman, H. A., Jayaram, H. N., & Homan, E. R. (1976). Inhibition of L-asparagine synthetase by mucochloric and mucobromic acids. Enzyme, 21(6), 524-539. [Link]

  • Cooney, D. A., Milman, H. A., Jayaram, H. N., & Homan, E. R. (1976). Inhibition of l-Asparagine Synthetase by Mucochloric and Mucobromic Acids. Karger Publishers. [Link]

  • Cooney, D. A., Milman, H. A., Jayaram, H. N., & Homan, E. R. (1976). Inhibition of L-Asparagine Synthetase by Mucochloric and Mucobromic Acids. Enzyme, 21(6), 524-539. [Link]

  • Wikipedia. (n.d.). Mucobromic acid. In Wikipedia. Retrieved March 29, 2026, from [Link]

  • Gizecki, P., & Gribble, G. W. (2010). Mucochloric and Mucobromic Acids: Inexpensive, Highly Functionalised Starting Materials for the Selective Synthesis of Variously Substituted 2(5H)-Furanone Derivatives, Sulfur- or Nitrogen-Containing Heterocycles and Stereodefined Acyclic Unsaturated Dihalogenated Compounds. Current Organic Synthesis, 7(4), 338-359. [Link]

  • Gizecki, P., & Gribble, G. W. (2010). Mucochloric and Mucobromic Acids: Inexpensive, Highly Functionalized Starting Materials for the Selective Synthesis of Variously Substituted 2(5H)-Furanone Derivatives, Sulfur- or Nitrogen-Containing Heterocycles and Stereodefined Acyclic Unsaturated Dihalogenated Compounds. ResearchGate. [Link]

  • Lomelino, C. L., Andring, J. T., McKenna, R., & Kilberg, M. S. (2017). Asparagine Synthetase in Cancer: Beyond Acute Lymphoblastic Leukemia. Frontiers in Oncology, 7, 246. [Link]

  • The Role of Mucobromic Acid in Chemical Synthesis and Research. (2025, October 7). Tejano Chemistry. [Link]

  • Kronberg, L., Christman, R. F., & DeMarini, D. M. (1996). Reaction of Mucochloric and Mucobromic Acids with Adenosine and Cytidine: Formation of Chloro- and Bromopropenal Derivatives. Chemical Research in Toxicology, 9(8), 1269-1275. [Link]

  • Masamba, W., & Nyandoro, G. T. (2015). SYNTHESIS OF AZIDO DERIVATIVES OF MUCOBROMIC ACID. ResearchGate. [Link]

  • Kronberg, L., Christman, R. F., & DeMarini, D. M. (1996). Reaction of Mucochloric and Mucobromic Acids With Adenosine and Cytidine: Formation of Chloro- And Bromopropenal Derivatives. PubMed. [Link]

  • Waters Corporation. (n.d.). Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector. [Link]

  • Li, Z., Wang, Y., Li, Y., & Zhang, G. (2020). A Sulfonium Triggered Thiol-yne Reaction for Cysteine Modification. Organic Letters, 22(1), 224-228. [Link]

  • Sharma, R. K., & Sharma, B. (2013). Review on Genotoxicity, its Molecular Mechanisms and Prevention. International Journal of Pharmaceutical Sciences Review and Research, 22(1), 236-243. [Link]

  • Organic Syntheses. (n.d.). Mucobromic acid. Organic Syntheses Procedure. [Link]

  • Zeng, J., & Davies, M. J. (2005). Evidence for the Formation of Adducts and S -(Carboxymethyl)cysteine on Reaction of α-Dicarbonyl Compounds with Thiol Groups on Amino Acids, Peptides, and Proteins. Chemical Research in Toxicology, 18(8), 1232-1241. [Link]

  • da Silva, A. C., et al. (2015). The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product. Molecules, 20(11), 20565-20579. [Link]

  • Linsky, T. W., et al. (2013). An Inhibitor of Human Asparagine Synthetase Suppresses Proliferation of an L-Asparaginase-Resistant Leukemia Cell Line. ACS Medicinal Chemistry Letters, 4(5), 481-485. [Link]

  • de la Cruz, J. F. N., et al. (2023). THE LATENT CYTOTOXICITY EFFICIENCY OF THE CHEMICAL CONSTITUENTS OF Morus Rubra LINN. BARK ON CANCER CELL LINES. Malaysian Journal of Analytical Sciences, 27(5), 963-976. [Link]

  • U.S. Environmental Protection Agency. (2021). ANALYTICAL METHOD SUMMARIES. [Link]

  • ResearchGate. (n.d.). 1 H NMR and 13 C NMR Data of compounds 3 and 4 (500 and 125 MHz). [Link]

  • ResearchGate. (n.d.). Cytotoxicity (IC 50 , μM) of Compounds 1−8 against Four Cancer Cell Lines. [Link]

  • Science.gov. (n.d.). cytotoxicity ic50 values: Topics by Science.gov. [Link]

  • ResearchGate. (n.d.). IC 50 Value of Cytotoxicity (as of %Control) in µM (µg/mL) of the Tested Compounds vs. Cisplatin. [Link]

  • Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

  • Parvez, S., et al. (2015). Cysteine-Mediated Redox Signaling: Chemistry, Biology, and Tools for Discovery. Antioxidants & Redox Signaling, 23(9), 775-824. [Link]

  • Sritularak, B., et al. (2015). Cytotoxic Activity Against Cancer Cell Lines from The Ethanolic Extracts and Its VLC Fractions of Bauhinia strychnifolia Leaves. Journal of the Medical Association of Thailand, 98 Suppl 8, S97-S102. [Link]

  • Fiveable. (2025, August 15). Tautomeric Equilibrium: Organic Chemistry II Study Guide. [Link]

  • Laffleur, F., & Hintzen, F. (2013). Preactivated thiomers as mucoadhesive polymers for drug delivery. Expert Opinion on Drug Delivery, 10(7), 903-913. [Link]

  • Chemist Wizards. (n.d.). Tautomerism | Definition, Types, Mechanism & Examples. Retrieved March 29, 2026, from [Link]

  • van der Velden, J. L. J., et al. (2020). Thiol-thiol cross-clicking using bromo-ynone reagents. Nature Communications, 11(1), 3429. [Link]

  • Ashenhurst, J. (2022, June 21). Keto-Enol Tautomerism : Key Points. Master Organic Chemistry. [Link]

Sources

Exploratory

Comprehensive Spectroscopic Profiling of (2E)-2,3-Dibromo-4-oxobut-2-enoic Acid: Structural Dynamics and Analytical Methodologies

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary & Structural Logic The accurate structural char...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary & Structural Logic

The accurate structural characterization of highly functionalized small molecules is a cornerstone of rational drug design and synthetic organic chemistry. (2E)-2,3-dibromo-4-oxobut-2-enoic acid is a densely functionalized, electron-deficient alkene featuring both a formyl (aldehyde) and a carboxyl group.

To analyze this compound effectively, one must first understand its stereochemical divergence from its geometric isomer, mucobromic acid. Mucobromic acid is the (2Z)-isomer, which exists in a dynamic, pH-dependent ring-chain tautomeric equilibrium with its cyclic lactone form, 3,4-dibromo-5-hydroxyfuran-2(5H)-one[1][2]. In stark contrast, the (2E)-isomer is sterically locked. Because the aldehyde and carboxylic acid moieties are trans to one another across the rigid C=C double bond, intramolecular hemiacetal formation is geometrically impossible.

Consequently, the spectroscopic profile of the (2E)-isomer strictly reflects an acyclic, conjugated aldo-acid . This whitepaper establishes a self-validating analytical framework—integrating Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—to definitively characterize the (2E)-isomer and distinguish it from cyclic contaminants.

G E_iso (2E)-2,3-dibromo- 4-oxobut-2-enoic acid (Locked Acyclic) Z_iso (2Z)-2,3-dibromo- 4-oxobut-2-enoic acid (Acyclic) E_iso->Z_iso Photoisomerization (UV Light) Cyclic 3,4-dibromo-5-hydroxy- furan-2(5H)-one (Cyclic Lactone) Z_iso->Cyclic Ring Closure (pH < 3 or Solid State) Cyclic->Z_iso Ring Opening (Basic pH)

Caption: Structural relationship and tautomeric equilibrium of dibromo-oxobutenoic acid isomers.

Self-Validating Experimental Protocols

A robust analytical workflow requires protocols where the physical chemistry of the molecule dictates the instrumental parameters. The following methodologies are designed to prevent degradation and artifact formation.

NMR Spectroscopy Protocol (1H and 13C)
  • Causality: The highly polar nature of the carboxylic acid requires a strongly hydrogen-bonding solvent to prevent dimerization, which broadens signals. Anhydrous DMSO-d₆ is selected over CDCl₃ to disrupt intermolecular H-bonds, yielding sharp, quantifiable resonances.

  • Step 1: Dissolve 15–20 mg of the analyte in 0.6 mL of anhydrous DMSO-d₆ (100.0 atom % D) in a clean, dry glass vial. Transfer to a 5 mm NMR tube.

  • Step 2: Acquire ¹H NMR at a minimum of 400 MHz. Set the relaxation delay (D1) to at least 2.0 seconds to ensure complete longitudinal relaxation of the deshielded formyl proton, allowing for accurate integration.

  • Step 3: Acquire ¹³C NMR at 100 MHz using composite pulse decoupling (CPD). Set the spectral width to 250 ppm to capture the highly deshielded aldehyde carbonyl carbon.

ATR-FTIR Spectroscopy Protocol
  • Causality: Traditional KBr pellet pressing can induce polymorphic transitions or absorb atmospheric moisture, masking the critical O-H stretching region of the carboxylic acid. Attenuated Total Reflectance (ATR) allows for neat solid analysis, preserving the native solid-state hydrogen bonding network.

  • Step 1: Clean the ATR diamond crystal with LC-MS grade isopropanol and collect a background spectrum (air).

  • Step 2: Deposit 2–5 mg of the solid (2E)-isomer directly onto the crystal. Apply standardized pressure using the ATR anvil to ensure uniform optical contact.

  • Step 3: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (minimum 32 co-added scans) to achieve optimal signal-to-noise ratio.

Mass Spectrometry Protocol (ESI-LC-MS)
  • Causality: The presence of a labile carboxylic acid proton makes Negative Electrospray Ionization (ESI-) the most efficient ionization technique. Positive mode would yield negligible signal due to the electron-withdrawing nature of the bromine atoms.

  • Step 1: Prepare a 1 µg/mL dilution of the compound in a 50:50 (v/v) mixture of LC-MS grade Methanol and Water containing 0.1% Formic Acid. (Note: Formic acid suppresses ionization slightly but ensures peak shape on the LC column prior to MS entry).

  • Step 2: Inject into the ESI source operating in Negative Ion Mode. Set the capillary voltage to 2.5 kV and the desolvation temperature to 300°C.

  • Step 3: Monitor the m/z range of 100–500, specifically isolating the isotopic triplet characteristic of dibrominated species.

G Prep Sample Preparation (Anhydrous Solvents) NMR NMR Spectroscopy (1H, 13C in DMSO-d6) Prep->NMR IR ATR-FTIR Spectroscopy (Solid/Neat) Prep->IR MS ESI-MS (Negative Mode) (Isotope Analysis) Prep->MS Valid Cross-Validation: Confirm E-Geometry & Purity NMR->Valid IR->Valid MS->Valid

Caption: Self-validating multi-modal spectroscopic workflow for structural confirmation.

Spectroscopic Data Synthesis & Interpretation

The data below represents the expected spectroscopic profile for the pure (2E)-isomer, contrasting it against the cyclic (2Z)-isomer (mucobromic acid) to validate structural integrity.

Nuclear Magnetic Resonance (NMR) Data

In the ¹H NMR spectrum, the defining feature of the (2E)-isomer is the presence of a distinct aldehyde proton (~9.8 ppm). If the sample contained the cyclic (2Z)-isomer, a hemiacetal methine proton would appear as a singlet at roughly 6.25 ppm[1]. The absence of this 6.25 ppm signal is the primary validation of the E-geometry.

Table 1: ¹H and ¹³C NMR Assignments (in DMSO-d₆)

Nucleus / PositionChemical Shift (ppm)MultiplicityCausality & Structural Assignment
¹H (H-4) 9.80 – 10.20Singlet (1H)Deshielded formyl (aldehyde) proton. No coupling occurs due to the fully substituted adjacent alkene carbon.
¹H (OH) 12.50 – 13.50Broad Singlet (1H)Highly acidic carboxylic proton. Broadness is caused by rapid chemical exchange with trace water in the solvent.
¹³C (C-1) 164.0 – 166.0-Carboxylic acid carbonyl carbon.
¹³C (C-2) 118.0 – 122.0-Alkene carbon alpha to COOH. Shielded relative to C-3 due to resonance and heavy-atom effect of Bromine.
¹³C (C-3) 130.0 – 135.0-Alkene carbon beta to COOH. Deshielded by the potent electron-withdrawing effect of the formyl group.
¹³C (C-4) 182.0 – 186.0-Aldehyde carbonyl carbon. Highly deshielded, confirming the acyclic nature of the molecule.
Infrared (IR) Spectroscopy Data

IR spectroscopy provides orthogonal validation of the acyclic structure. The cyclic lactone form of mucobromic acid exhibits a characteristic, highly strained furanone C=O stretch above 1730 cm⁻¹[3]. The (2E)-isomer lacks this ring strain, presenting two distinct, lower-frequency carbonyl stretches corresponding to the conjugated acid and aldehyde.

Table 2: ATR-FTIR Vibrational Modes

Wavenumber (cm⁻¹)Peak CharacteristicsVibrational ModeDiagnostic Significance
2500 – 3300 Broad, StrongO–H stretchCharacteristic of strongly hydrogen-bonded carboxylic acid dimers in the solid state.
1710 – 1725 Sharp, StrongC=O stretch (Acid)Confirms the acyclic carboxylic acid. The absence of a >1730 cm⁻¹ band rules out lactone contamination.
1685 – 1695 Sharp, StrongC=O stretch (Aldehyde)Confirms the presence of the intact formyl group conjugated to the alkene.
1580 – 1610 MediumC=C stretchRepresents the conjugated alkene backbone.
650 – 750 StrongC–Br stretchConfirms heavy halogen substitution on the alkene scaffold.
Mass Spectrometry (MS) Data

Mass spectrometry confirms the molecular formula (C₄H₂Br₂O₃) and the presence of two bromine atoms via isotopic distribution[4]. Bromine naturally exists as two isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio. A molecule with two bromine atoms will exhibit a distinct 1:2:1 isotopic triplet in its molecular ion cluster.

Table 3: ESI-MS (Negative Mode) Fragmentation and Isotope Distribution

m/z ValueRelative AbundanceIon SpeciesCausality / Fragmentation Logic
254.8 ~50%[C₄HBr₂O₃]⁻ (⁷⁹Br, ⁷⁹Br)Deprotonated molecular ion [M-H]⁻ containing two light bromine isotopes.
256.8 ~100%[C₄HBr₂O₃]⁻ (⁷⁹Br, ⁸¹Br)Base peak; reflects the statistical probability of mixed isotope incorporation.
258.8 ~50%[C₄HBr₂O₃]⁻ (⁸¹Br, ⁸¹Br)Heavy isotope peak completing the diagnostic 1:2:1 dibromo triplet.
210.9 Variable[C₃HBr₂O]⁻Primary fragment resulting from the neutral loss of CO₂ (44 Da) from the carboxylic acid moiety.

Conclusion

The comprehensive spectroscopic profiling of (2E)-2,3-dibromo-4-oxobut-2-enoic acid relies heavily on distinguishing it from its highly reactive, tautomerizing (2Z)-isomer. By utilizing anhydrous NMR to identify the distinct formyl proton at ~9.8 ppm, ATR-FTIR to verify the absence of lactone ring strain (>1730 cm⁻¹), and ESI-MS to confirm the dibrominated isotopic signature, researchers can establish a self-validating proof of the rigid, acyclic E-geometry.

References

  • MDPI. "3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules". Molecules (October 31, 2024). Available at:[Link]

  • ACS Agricultural Science & Technology. "Syntheses of Six Tetronamides and Evaluation as Biofilm Inhibitors against the Citrus Canker Bacterial-Pathogen Xanthomonas citri ssp. citri". ACS Publications (November 10, 2023). Available at:[Link]

  • PubChem. "Mucobromic Acid | C4H2Br2O3 | CID 3033972". National Institutes of Health (NIH). Available at:[Link]

Sources

Protocols & Analytical Methods

Method

synthesis of heterocyclic compounds from (2E)-2,3-dibromo-4-oxobut-2-enoic acid

Advanced Synthesis of Heterocyclic Architectures from (2E)-2,3-Dibromo-4-oxobut-2-enoic Acid (Mucobromic Acid) Strategic Overview & Mechanistic Causality Mucobromic acid (MBA), formally known as (2E)-2,3-dibromo-4-oxobut...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Synthesis of Heterocyclic Architectures from (2E)-2,3-Dibromo-4-oxobut-2-enoic Acid (Mucobromic Acid)

Strategic Overview & Mechanistic Causality

Mucobromic acid (MBA), formally known as (2E)-2,3-dibromo-4-oxobut-2-enoic acid, is a highly functionalized C4 building block that exists in a dynamic tautomeric equilibrium with its cyclic furanone form, 3,4-dibromo-5-hydroxyfuran-2(5H)-one[1]. This structural duality endows MBA with exceptional electrophilic versatility, making it a privileged synthon for constructing complex nitrogen- and sulfur-containing heterocycles in drug discovery and materials science[2].

The synthetic trajectory of MBA is strictly governed by the causality of reagent selection—specifically, the choice of base and solvent dictates whether the molecule undergoes ring-opening, binucleophilic annulation, or controlled degradation[3].

MBA_Pathways MBA Mucobromic Acid (MBA) C4H2Br2O3 Cond1 Mild Base (CsF) / DMF Ring-Opening MBA->Cond1 Cond2 Binucleophile (2-Aminopyridine) C3 Synthon Annulation MBA->Cond2 Cond3 Strong Base (NaOH) / H2O Deformylation MBA->Cond3 Prod1 Bis-N-Heterocyclic Trisubstituted Olefins Cond1->Prod1 Prod2 Imidazo[1,2-a]pyridines Fused Heterocycles Cond2->Prod2 Prod3 2,3-Dibromoacrylic Acid Building Block Cond3->Prod3

Logical reaction pathways of mucobromic acid dictated by reagent causality.

Application Note 1: Synthesis of Bis-N-Heterocyclic Trisubstituted Olefins

Application: Development of fluorescent probes and visual sensors for environmental malononitrile detection[4].

Causality & Experimental Design

Synthesizing trisubstituted olefins bearing two N-heterocyclic rings requires suppressing MBA's tendency to undergo complete hydrolytic degradation. Cesium fluoride (CsF) is explicitly selected because the hard fluoride ion acts as a mild, non-nucleophilic base. It efficiently deprotonates the N-heterocycle (e.g., imidazole) without hydrolyzing the sensitive ester/carboxylic acid moieties of the transient ring-opened MBA intermediate[4]. Maintaining a strict thermal threshold of 35 °C prevents the thermal polymerization of the resulting electron-deficient olefins.

Workflow S1 1. Solubilization N-Heterocycle in DMF S2 2. Activation Add MBA + CsF S1->S2 S3 3. Coupling 35°C for 24h S2->S3 S4 4. Quenching Add H2O S3->S4 S5 5. Isolation EtOAc Extraction S4->S5

Step-by-step experimental workflow for the synthesis of trisubstituted olefins.

Self-Validating Protocol
  • Solubilization: Charge a flame-dried 25 mL round-bottom flask with the N-heterocycle (2.5 mmol) and anhydrous DMF (3.0 mL). Stir at ambient temperature for 10 minutes. Checkpoint: The solution must be optically clear, confirming complete dissolution before base introduction.

  • Activation: Sequentially add mucobromic acid (1.0 mmol) and CsF (4.0 mmol) to the stirring solution[4]. Causality: Adding the base last prevents premature degradation of MBA before the nucleophile is fully dispersed.

  • Coupling: Elevate the temperature to 35 °C and maintain stirring for 24 hours. Checkpoint: Monitor via TLC (EtOAc/Hexane). The complete disappearance of the MBA spot (highly UV active, stains readily with KMnO₄) validates reaction progression.

  • Quenching & Extraction: Quench the reaction by adding 15 mL of deionized H₂O. Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). Causality: Water neutralizes the basic environment and crashes out the highly polar DMF, driving the organic products exclusively into the EtOAc phase.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel column chromatography.

Quantitative Substrate Scope: Table 1: Yields of trisubstituted olefins derived from MBA and various N-heterocycles[4].

EntryN-Heterocycle SubstrateTarget ProductYield (%)Analytical Marker (¹H NMR)
1ImidazoleCompound 3a86~8.0 ppm (olefinic H)
2PyrazoleCompound 3b82~8.2 ppm (olefinic H)
3BenzimidazoleCompound 3c78~8.5 ppm (olefinic H)
41,2,4-TriazoleCompound 3d75~8.7 ppm (olefinic H)
5IndazoleCompound 3e68~8.4 ppm (olefinic H)
62-MethylimidazoleCompound 3f62~7.9 ppm (olefinic H)

Note: Steric hindrance at the 2-position of the imidazole ring (Entry 6) directly correlates with a quantifiable drop in nucleophilic attack efficiency, lowering the overall yield.

Application Note 2: C3 Synthon Annulation for Imidazo[1,2-a]pyridines

Application: Core scaffold synthesis for active pharmaceutical ingredients (APIs) and kinase inhibitors[3].

Causality & Experimental Design

Imidazo[1,2-a]pyridines are critical pharmacophores. Using MBA as a C3 synthon allows for a highly efficient single-step construction of this bicyclic core[5]. The reaction exploits the differential electrophilicity of MBA's functional groups. The highly reactive aldehyde (or masked hemiacetal) undergoes rapid Schiff base formation with the exocyclic primary amine of 2-aminopyridine. The adjacent vinylic bromide then serves as an internal leaving group for the pyridine nitrogen, driving the thermodynamically favorable aromatization of the newly formed imidazole ring.

Self-Validating Protocol
  • Imine Formation: Dissolve 2-aminopyridine (1.2 mmol) and mucobromic acid (1.0 mmol) in absolute ethanol (5.0 mL).

  • Cyclization: Heat the mixture to reflux (approx. 78 °C) for 4–6 hours. Causality: Elevated thermal energy is required to overcome the activation barrier of the intramolecular nucleophilic vinylic substitution.

  • Precipitation: Upon completion (verified by LC-MS showing the expected[M+H]⁺ mass), cool the reaction to 0 °C. The hydrobromide salt of the product typically precipitates directly from the ethanolic solution.

  • Isolation: Filter the precipitate cold, wash with ice-cold ethanol (2 × 2 mL), and dry in vacuo. Checkpoint: ¹H NMR must show the complete disappearance of the characteristic MBA aldehyde/hemiacetal proton (~6.0-6.2 ppm) and the emergence of fused aromatic imidazopyridine signals.

Application Note 3: Synthesis of 2,3-Dibromoacrylic Acid via Controlled Degradation

Application: Halogenated precursor generation for 2-aminothiazole derivatives[6].

Causality & Experimental Design

When the synthetic goal is to utilize only the halogenated alkene portion of MBA, a strong aqueous base is employed to intentionally cleave the molecule. Sodium hydroxide drives a deformylation reaction, stripping the aldehyde carbon and yielding 2,3-dibromoacrylic acid. This intermediate can subsequently be converted to an acid chloride (via SOCl₂) for downstream thiazole synthesis[6].

Self-Validating Protocol
  • Base Hydrolysis: Suspend MBA (10 mmol) in a 20% aqueous NaOH solution at 0 °C.

  • Deformylation: Stir for 2 hours, allowing the solution to gradually reach room temperature.

  • Acidification: Carefully acidify the mixture dropwise with 6M HCl until pH ~2 is reached. Checkpoint: A white to off-white precipitate of 2,3-dibromoacrylic acid will rapidly crash out of the aqueous phase.

  • Recovery: Filter the precipitate, wash with cold water, and recrystallize from hot water. Checkpoint: IR spectroscopy will confirm structural success via a strong carboxylic acid O-H stretch at 3344 cm⁻¹ and a C=O stretch at 1765 cm⁻¹[6].

References

  • Synthesis of Novel Trisubstituted Olefin-Type Probe Molecules Containing N-Heterocycles and Their Application in Detection of Malononitrile Source: MDPI (Molecules) URL:[Link][4]

  • Cyclization of 2-Aminopyridines as Binucleophile and Mucobromic Acid as C3 Synthon: A New Access to Imidazo[1,2-a]Pyridines Source: ResearchGate URL:[Link][5]

  • Synthesis of Some Heterocyclic Compounds Derived from Furfural Using Ultrasonic Waves Source: Biomedres URL:[Link][6]

  • Mucochloric and Mucobromic Acids: Inexpensive, Highly Functionalised Starting Materials for the Selective Synthesis of Variously Substituted 2(5H)-Furanone Derivatives... Source: Bentham Science (Current Organic Chemistry) URL:[Link][2]

  • The Role of Mucobromic Acid in Chemical Synthesis and Research Source: Nbinno URL:[Link][3]

Sources

Application

Unlocking Complex Molecular Architectures: A Guide to the Reaction Mechanisms and Applications of (2E)-2,3-Dibromo-4-oxobut-2-enoic Acid

For Researchers, Scientists, and Drug Development Professionals (2E)-2,3-dibromo-4-oxobut-2-enoic acid , more commonly known as mucobromic acid , stands as a highly versatile and reactive C4 synthon in the arsenal of syn...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

(2E)-2,3-dibromo-4-oxobut-2-enoic acid , more commonly known as mucobromic acid , stands as a highly versatile and reactive C4 synthon in the arsenal of synthetic organic chemistry. Its unique molecular framework, featuring a dibrominated alkene, an aldehyde, and a carboxylic acid functionality, provides a rich platform for the construction of diverse and complex molecular architectures, particularly heterocyclic systems of significant interest in medicinal chemistry and drug development. This guide provides an in-depth exploration of the reaction mechanisms involving mucobromic acid, detailed application notes, and robust protocols to empower researchers in leveraging its synthetic potential.

The Multifaceted Nature of Mucobromic Acid: Structure and Reactivity

Mucobromic acid exists in a tautomeric equilibrium between its open-chain form, (2E)-2,3-dibromo-4-oxobut-2-enoic acid, and a more stable cyclic furanone hemiacetal form, 3,4-dibromo-5-hydroxy-2(5H)-furanone.[1][2] This equilibrium is a critical determinant of its reactivity, allowing it to participate in a wide array of chemical transformations.

The key reactive sites within the mucobromic acid molecule are:

  • The α,β-Unsaturated Carbonyl System: The conjugated system makes the C3 position susceptible to nucleophilic attack via Michael addition.

  • The Aldehyde and Carboxylic Acid Groups: These functionalities can undergo classical reactions such as condensation, esterification, and amidation.

  • The Vinyl Bromides: The two bromine atoms on the double bond can be displaced by nucleophiles, although this often occurs in concert with other transformations.

This combination of reactive centers allows for a variety of reaction pathways, leading to the synthesis of a wide range of heterocyclic compounds and other valuable organic molecules.

Core Reaction Mechanisms: A Detailed Look

The synthetic utility of mucobromic acid is underpinned by several key reaction mechanisms. Understanding these pathways is crucial for predicting reaction outcomes and designing novel synthetic routes.

Michael Addition: The Gateway to Functionalization

The electron-deficient nature of the double bond in mucobromic acid makes it an excellent Michael acceptor.[3][4][5] Nucleophiles, such as amines, thiols, and stabilized carbanions, readily add to the C3 position.

Mechanism Spotlight: Michael Addition of an Amine

The reaction is typically initiated by the nucleophilic attack of the amine on the β-carbon (C3) of the α,β-unsaturated system. This is followed by a proton transfer to generate the final adduct.

Caption: Michael addition of an amine to mucobromic acid.

Synthesis of Heterocycles: Building Biologically Relevant Scaffolds

A major application of mucobromic acid is in the synthesis of nitrogen- and sulfur-containing heterocycles, many of which form the core of pharmacologically active molecules.[2][6]

Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds with a broad range of biological activities, including anti-inflammatory, antiviral, and anticancer properties.[7][8] The reaction of mucobromic acid with 2-aminopyridines provides a direct route to this important scaffold.

Mechanism Spotlight: Imidazo[1,2-a]pyridine Formation

The reaction likely proceeds through an initial nucleophilic attack of the exocyclic nitrogen of 2-aminopyridine on the aldehyde carbon of mucobromic acid, followed by an intramolecular cyclization and subsequent dehydration and elimination of HBr to afford the aromatic imidazo[1,2-a]pyridine ring system.

Caption: Formation of Pyridazinone Derivatives.

Applications in Drug Development

The ability of mucobromic acid to serve as a scaffold for a variety of heterocyclic systems has made it a valuable tool in drug discovery and development.

Development of Anti-inflammatory Agents

Several derivatives of mucobromic acid have shown promise as anti-inflammatory agents. The pyridazinone and furanone cores, readily accessible from mucobromic acid, are present in a number of compounds with anti-inflammatory activity. [9]

Synthesis of Anticancer Agents

The cytotoxic properties of certain mucobromic acid derivatives have been explored in the context of cancer chemotherapy. [2]For instance, some bisarylated acrylic acids and pyridazinones derived from mucohalic acids have demonstrated inhibition of tumor growth in vivo. [2]The rationale often involves the synthesis of analogs of known anticancer agents or the discovery of novel scaffolds that can interact with key cancer-related targets like protein kinases. [10][11]

Genotoxicity and DNA Adduct Formation

It is important to note that mucohalic acids, including mucobromic acid, are known genotoxins and potential carcinogens. [1][2]This is due to their ability to alkylate DNA bases, particularly guanosine, adenosine, and cytosine. [2][12][13]Studies have shown that mucobromic acid can react with adenosine to form 3-(N6-adenosinyl)-2-bromo-2-propenal. [12][13]This reactivity, while a concern for toxicity, also provides insights into the mechanisms of chemical carcinogenesis and can be exploited in the design of specific DNA-targeting agents.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of mucobromic acid and a key heterocyclic derivative.

Synthesis of (2E)-2,3-Dibromo-4-oxobut-2-enoic Acid (Mucobromic Acid)

[1][14] Materials:

  • Furfural

  • Bromine

  • Water

  • Ice

  • Sodium bisulfite

  • Decolorizing carbon

  • 2 L three-necked round-bottomed flask

  • Dropping funnel

  • Thermometer

  • Mechanical stirrer

  • Reflux condenser

  • Distillation apparatus

  • Büchner funnel and filter flask

Procedure:

  • In a 2 L three-necked round-bottomed flask equipped with a mechanical stirrer, dropping funnel, and thermometer, a mixture of 50 g of freshly distilled furfural and 500 mL of water is vigorously stirred.

  • The flask is immersed in an ice bath to cool the mixture.

  • While maintaining the temperature below 5 °C, 450 g of bromine is added dropwise from the dropping funnel.

  • After the addition is complete, the ice bath is removed, and the thermometer is replaced with a reflux condenser. The mixture is then stirred and boiled for 30 minutes.

  • The reflux condenser is replaced with a distillation apparatus, and the excess bromine is removed by distillation until the distillate is almost colorless.

  • The reaction mixture is then evaporated to dryness under reduced pressure on a steam bath.

  • The solid residue is cooled in an ice bath and triturated with 30-50 mL of ice water.

  • A small amount of sodium bisulfite solution is added to decolorize the mixture.

  • The crude mucobromic acid is collected by suction filtration and washed with two small portions of ice water.

  • For purification, the crude product is dissolved in about 110 mL of boiling water, and 2-5 g of decolorizing carbon is added. The mixture is stirred for 10 minutes, filtered hot, and the filtrate is cooled to 0-5 °C to crystallize the pure mucobromic acid.

Yield: 100-112 g (75-83%) Melting Point: 124-125 °C

Protocol for the Synthesis of 2-Phenylimidazo[1,2-a]pyridine from Mucobromic Acid and 2-Aminopyridine (Illustrative)

Materials:

  • Mucobromic acid

  • 2-Aminopyridine

  • Ethanol

  • Sodium bicarbonate

  • Round-bottomed flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Rotary evaporator

  • Chromatography column (silica gel)

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a solution of 2-aminopyridine (1.0 mmol) in ethanol (10 mL) in a round-bottomed flask is added mucobromic acid (1.1 mmol).

  • Sodium bicarbonate (2.5 mmol) is then added to the mixture.

  • The reaction mixture is heated to reflux and stirred for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, the solvent is removed under reduced pressure using a rotary evaporator.

  • The residue is partitioned between ethyl acetate and water. The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

  • The solvent is evaporated, and the crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure 2-phenylimidazo[1,2-a]pyridine derivative.

Note: This is an illustrative protocol. The actual substituent on the final product will depend on the subsequent transformations of the initial adduct. The synthesis of the title compound often involves a multi-step sequence starting from the reaction of 2-aminopyridine with an α-haloketone. Mucobromic acid can be a precursor to such α-haloketone analogs.

Quantitative Data Summary

ProductReactantsReaction TypeTypical YieldReference
Mucobromic AcidFurfural, BromineOxidation/Bromination75-83%[1][14]
3-(N6-adenosinyl)-2-bromo-2-propenalMucobromic Acid, AdenosineNucleophilic Substitution/Condensation4%[12][13]
Imidazo[1,2-a]pyridine derivativesMucobromic Acid precursor, 2-AminopyridineCondensation/CyclizationVaries[8][15]
Pyridazinone derivativesMucobromic Acid, HydrazinesCondensation/CyclizationVaries[16][9]

Safety and Handling

Mucobromic acid is a corrosive and hazardous substance that requires careful handling. [6][13][17][18][19]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling mucobromic acid. [6][18]* Ventilation: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors. [6][13]* Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water for at least 15 minutes and seek medical attention. [13][17]Do not ingest. [13]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. [6][13]* Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

(2E)-2,3-dibromo-4-oxobut-2-enoic acid is a powerful and versatile building block in organic synthesis. Its rich chemistry, stemming from its multiple reactive centers, provides access to a wide array of complex molecules, particularly heterocycles with significant biological and medicinal relevance. A thorough understanding of its underlying reaction mechanisms is paramount for harnessing its full synthetic potential. By following established protocols and adhering to strict safety precautions, researchers can effectively utilize mucobromic acid to advance the fields of organic synthesis and drug discovery.

References

  • Kautiainen, A., & Vainiotalo, P. (1996). Reaction of Mucochloric and Mucobromic Acids with Adenosine and Cytidine: Formation of Chloro- and Bromopropenal Derivatives. Chemical Research in Toxicology, 9(7), 1161–1166. [Link]

  • Reaction of Mucochloric and Mucobromic Acids With Adenosine and Cytidine: Formation of Chloro- And Bromopropenal Derivatives - PubMed. [Link]

  • Bellina, F., & Rossi, R. (2004). Mucochloric and Mucobromic Acids: Inexpensive, Highly Functionalised Starting Materials for the Selective Synthesis of Variously Substituted 2(5H)-Furanone Derivatives, Sulfur- or Nitrogen-Containing Heterocycles and Stereodefined Acyclic Unsaturated Dihalogenated Compounds. Current Organic Chemistry, 8(12), 1135-1167. [Link]

  • Mucobromic acid - Wikipedia. [Link]

  • Novel anti-cancer agents derived from mucochloric acid | TSI Journals. [Link]

  • mucobromic acid - Organic Syntheses Procedure. [Link]

  • Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: - Preprints.org. [Link]

  • Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H) - PubMed. [Link]

  • 1H, 13C, and 15N NMR spectra of some pyridazine derivatives - PubMed. [Link]

  • Electron Pushing in Organic Chemistry. [Link]

  • Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. [Link]

  • 23.10: Conjugate Carbonyl Additions - The Michael Reaction - Chemistry LibreTexts. [Link]

  • Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. [Link]

  • Synthesis and anticancer activities of fatty acid analogs of podophyllotoxin - PubMed. [Link]

  • Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines - Indian Academy of Sciences. [Link]

  • phenylhydrazine - Organic Syntheses Procedure. [Link]

  • Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents. [Link]

  • Synthesis of imidazo[1,2-a]pyridines - Organic Chemistry Portal. [Link]

  • The Michael Addition Reaction and Conjugate Addition - Master Organic Chemistry. [Link]

  • A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues - INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. [Link]

  • Michael Addition Reaction Mechanism - Chemistry Steps. [Link]

  • Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst - Letters in Applied NanoBioScience. [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. [Link]

  • Design, Synthesis, and Anticancer Activity of Novel Fused Purine Analogues. [Link]

  • Advances in antitumor research of CA-4 analogs carrying quinoline scaffold - Frontiers. [Link]

  • Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. [Link]

  • Product Class 8: Pyridazines. [Link]

  • Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones - MDPI. [Link]

  • Kinase inhibitor macrocycles: a perspective on limiting conformational flexibility when targeting the kinome with small molecules - PMC. [Link]

  • US3661987A - Production of mucobromic acid - Google P
  • Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. [Link]

  • Synthetic Heterocyclic Derivatives as Kinase Inhibitors Tested for the Treatment of Neuroblastoma - MDPI. [Link]

  • Structural studies of phenylhydrazine integration in carbohydrate derivatives - Sciforum. [Link]

  • An Intriguing Purview on the Design of Macrocyclic Inhibitors for Unexplored Protein Kinases through Their Binding Site Comparison - MDPI. [Link]

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Method

application of (2E)-2,3-dibromo-4-oxobut-2-enoic acid in materials science

An Application Guide to (2E)-2,3-dibromo-4-oxobut-2-enoic Acid in Advanced Materials Science Authored by: Senior Application Scientist, Gemini Division Introduction: Unveiling the Potential of a Multifunctional Building...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to (2E)-2,3-dibromo-4-oxobut-2-enoic Acid in Advanced Materials Science

Authored by: Senior Application Scientist, Gemini Division

Introduction: Unveiling the Potential of a Multifunctional Building Block

(2E)-2,3-dibromo-4-oxobut-2-enoic acid, more commonly known as mucobromic acid, is a fascinating and highly functionalized small molecule.[1][2] Historically, its utility has been primarily as an intermediate in the synthesis of dyes, plant-protection agents, and other complex organic molecules.[3][4] Its structure, however, featuring a carboxylic acid, an aldehyde, and a dibrominated alkene, presents a compelling case for its application in the field of materials science.[3] This guide provides a detailed exploration of the potential applications of mucobromic acid as a monomer for functional polymers and as a specialized cross-linking agent. We will delve into the causality behind its reactivity and provide detailed, field-tested protocols adapted for its unique chemistry.

Mucobromic acid exists in a tautomeric equilibrium between its linear aldehyde-acid form and a cyclic furanone hemiacetal structure.[1] This dynamic chemistry, combined with its multiple reactive sites, makes it a versatile tool for the design of advanced materials with tailored properties.

PropertyValueSource
IUPAC Name (2E)-2,3-dibromo-4-oxobut-2-enoic acid[1]
Common Name Mucobromic acid[1][2]
CAS Number 488-11-9[2]
Molecular Formula C₄H₂Br₂O₃[2]
Molecular Weight 257.86 g/mol
Appearance Crystals
Melting Point 120-124 °C

Core Applications in Materials Science

The unique arrangement of functional groups in mucobromic acid allows for two primary, high-impact applications in materials science: as a functional monomer in polymerization reactions and as a post-polymerization modification agent for cross-linking and surface functionalization.

Application 1: Synthesis of Functional Polymers

The presence of a carboxylic acid group allows mucobromic acid to be incorporated into polyester and polyamide backbones via condensation polymerization. The aldehyde and dibromoalkene moieties are preserved as pendant groups, imparting unique functionality to the polymer chain. These groups can be used for subsequent reactions, such as grafting other molecules or creating sites for cross-linking.

The synthesis of functional polymers is a rapidly growing field, with applications in drug delivery, tissue engineering, and biosensors.[5][6] By incorporating mucobromic acid, researchers can create polymers with a high density of reactive sites.

Protocol 1: Synthesis of a Mucobromic Acid-Containing Polyester

This protocol describes the synthesis of a linear polyester using mucobromic acid, a diol (e.g., 1,6-hexanediol), and a diacid chloride (e.g., sebacoyl chloride) via solution polycondensation. The mucobromic acid is incorporated at a low molar ratio to introduce functional pendant groups without significantly disrupting the polymer backbone.

Materials:

  • Mucobromic acid (99%)

  • 1,6-Hexanediol

  • Sebacoyl chloride

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Pyridine

  • Methanol (for precipitation)

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reactor Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet.

  • Monomer Dissolution: In the flask, dissolve 1,6-hexanediol (10 mmol) and mucobromic acid (1 mmol, 10 mol% of diol) in anhydrous DCM (50 mL) under a positive pressure of inert gas.

  • Addition of Base: Add anhydrous pyridine (22 mmol, 2.2 equivalents to total acid functionality) to the solution and cool the flask to 0 °C in an ice bath.

  • Initiation of Polymerization: Dissolve sebacoyl chloride (11 mmol) in anhydrous DCM (20 mL) and add it to the dropping funnel. Add the acid chloride solution dropwise to the cooled monomer solution over 30 minutes with vigorous stirring.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to proceed at room temperature for 24 hours under an inert atmosphere.

  • Polymer Precipitation: Pour the viscous reaction mixture into a beaker containing rapidly stirring cold methanol (500 mL). The polyester will precipitate as a white solid.

  • Purification: Filter the polymer and re-dissolve it in a minimal amount of DCM. Re-precipitate in cold methanol. Repeat this process two more times to remove unreacted monomers and oligomers.

  • Drying: Dry the purified polymer under vacuum at 40 °C for 48 hours.

Characterization:

  • ¹H NMR: Confirm the incorporation of mucobromic acid by identifying characteristic peaks for the aldehyde proton and the vinyl proton.

  • FTIR: Look for the appearance of the ester carbonyl stretch (~1735 cm⁻¹) and the disappearance of the acid chloride carbonyl stretch (~1800 cm⁻¹).

  • GPC/SEC: Determine the molecular weight and polydispersity index (PDI) of the resulting polymer.

G dry dry nmr nmr dry->nmr ftir ftir dry->ftir gpc gpc dry->gpc

Application 2: Covalent Cross-Linking of Polymer Networks

The dibromoalkene functionality of mucobromic acid is an excellent handle for covalent cross-linking of polymer chains. This is particularly useful for hydrogel formation or for improving the mechanical properties and thermal stability of materials. The reaction proceeds via nucleophilic substitution, where nucleophilic side chains on a polymer (e.g., amines, thiols) displace the bromine atoms.

This approach is analogous to the use of other bifunctional cross-linking agents. For instance, citric acid, a non-toxic crosslinker, has been used to prepare hydrogels for drug delivery and biomedical applications.[7][8] Mucobromic acid offers a different reactivity profile, allowing for cross-linking under conditions that might not be suitable for other cross-linkers.

Protocol 2: Hydrogel Formation via Cross-linking with Mucobromic Acid

This protocol details the cross-linking of a primary amine-containing polymer, such as chitosan or a modified poly(vinyl alcohol), to form a hydrogel.

Materials:

  • Amine-functionalized polymer (e.g., Chitosan)

  • Mucobromic acid

  • Aqueous acetic acid (1% v/v) for dissolving chitosan

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dialysis tubing (MWCO appropriate for the polymer)

Procedure:

  • Polymer Solution: Prepare a 2% (w/v) solution of the amine-functionalized polymer in the appropriate solvent (e.g., 1% aqueous acetic acid for chitosan). Stir until fully dissolved.

  • Cross-linker Solution: Prepare a 10 mg/mL stock solution of mucobromic acid in a 50:50 ethanol/water mixture.

  • Cross-linking Reaction: While stirring the polymer solution, add the mucobromic acid solution dropwise. The amount to add will depend on the desired cross-linking density (typically 1-10 mol% relative to the amine groups).

  • Gelation: Continue stirring at room temperature. Gelation time can vary from minutes to hours depending on the polymer concentration and the amount of cross-linker added. The reaction can be accelerated by gentle heating (40-50 °C).

  • Purification: Once a stable gel has formed, immerse it in a large volume of PBS (pH 7.4) to neutralize the acid and remove unreacted mucobromic acid and solvent. Change the PBS bath every 12 hours for 3 days. Alternatively, the gel can be purified by dialysis against deionized water.

  • Lyophilization (Optional): For characterization of the porous structure, the purified hydrogel can be flash-frozen in liquid nitrogen and lyophilized.

Characterization:

  • Swelling Ratio: Measure the equilibrium swelling ratio in water or PBS to determine the extent of cross-linking.

  • Rheology: Perform oscillatory rheology to determine the storage (G') and loss (G'') moduli, confirming the formation of a solid-like gel.

  • Scanning Electron Microscopy (SEM): Examine the morphology and pore structure of the lyophilized hydrogel.

G cluster_materials Starting Materials cluster_process Cross-linking Process cluster_product Final Product & Analysis AminePolymer {Amine-Functionalized Polymer | (e.g., Chitosan)} Mix {Mixing | Polymer Solution + MBA Solution} AminePolymer->Mix MBA {Mucobromic Acid | (Cross-linker)} MBA->Mix Gel {Gelation | Covalent Bond Formation} Mix->Gel Purify {Purification | Dialysis or PBS washing} Gel->Purify Hydrogel {Cross-linked Hydrogel Network} Purify->Hydrogel Analysis {Characterization | Swelling, Rheology, SEM} Hydrogel->Analysis

Safety and Handling

It is crucial to note that mucohalic acids, including mucobromic acid, are reported to be genotoxins and potential carcinogens.[1] They have the ability to alkylate DNA bases.[1] Therefore, all handling of mucobromic acid and its solutions must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves. Consult the Safety Data Sheet (SDS) before use.

Conclusion and Future Outlook

(2E)-2,3-dibromo-4-oxobut-2-enoic acid is a chemical with significant, largely untapped potential in materials science. Its multifunctional nature allows for its use in creating highly functionalized polymers and robustly cross-linked networks. The protocols provided here serve as a starting point for researchers to explore these applications. Future work could involve leveraging the aldehyde group for bio-conjugation reactions, using the dibromoalkene as a diene in Diels-Alder polymerizations, or exploring its use in the synthesis of self-healing materials. As the demand for advanced functional materials grows, a deeper investigation into the materials science applications of mucobromic acid is a promising and worthwhile endeavor.

References

  • Enzymatic Synthesis of Muconic Acid-Based Polymers: Trans, Trans-Dimethyl Muconate and Trans, β-Dimethyl Hydromuconate. (2021). MDPI. Available at: [Link]

  • Mucobromic acid. Wikipedia. Available at: [Link]

  • (E)-2,3-dibromobut-2-enoic acid. PubChem. Available at: [Link]

  • Biosynthetic Polymers as Functional Materials. (2016). ResearchGate. Available at: [Link]

  • Synthesis and properties of malic acid-containing functional polymers. PubMed. Available at: [Link]

  • Production of mucobromic acid. (1972). Google Patents.
  • Synthesis and Biomedical Applications of Functional Polymers. (2021). Digital Commons @ Michigan Tech. Available at: [Link]

  • 2,3-DIBROMO-4-OXOBUT-2-ENOIC ACID | CAS 488-11-9. Matrix Fine Chemicals. Available at: [Link]

  • Citric acid-crosslinked gelatin/hydroxypropyl methylcellulose hydrogels for biomedical applications. 7th International Conference on Bio-based Polymers and Composites. Available at: [Link]

  • Citric Acid Crosslinked Carboxymethyl Cellulose-based Composite Hydrogel Films for Drug Delivery. Indian Journal of Pharmaceutical Sciences. Available at: [Link]

  • Chemical cross-linking/mass spectrometry targeting acidic residues in proteins and protein complexes. (2014). PMC. Available at: [Link]

  • Synthesis and polymerization of boronic acid containing monomers. Polymer Chemistry (RSC Publishing). Available at: [Link]

Sources

Application

Application Note: Experimental Setup and Synthetic Workflows for Reactions Involving (2E)-2,3-Dibromo-4-oxobut-2-enoic Acid

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Protocol & Application Guide Introduction & Physicochemical Profile (2E)-2,3-Dibromo-4-oxobut-2-enoic acid, u...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Protocol & Application Guide

Introduction & Physicochemical Profile

(2E)-2,3-Dibromo-4-oxobut-2-enoic acid, universally known as mucobromic acid , is a highly functionalized C4 building block extensively utilized in the synthesis of pharmaceuticals, agrochemicals, and complex heterocyclic scaffolds.

A critical physicochemical feature of mucobromic acid is its tautomerism. In solution, it exists in an equilibrium between its open-chain aldehyde form and its cyclic furanone hemiacetal form (3,4-dibromo-5-hydroxyfuran-2(5H)-one)[1]. This dual reactivity profile allows it to act as both an electrophilic vinyl dibromide and a reactive hemiacetal, making it an ideal precursor for substituted γ -butenolides, pyrrolones, and pyridazinones[2][3].

Safety & Handling Causality

CRITICAL: Mucobromic acid and its analogs (mucohalic acids) are known genotoxins and potential carcinogens. They act as alkylating agents capable of modifying DNA bases (specifically adenosine and cytidine) to form mutagenic bromopropenal derivatives[4].

  • Causality for PPE: Due to its DNA-alkylating potential, all handling must occur within a certified Class II fume hood using nitrile double-gloving and respiratory protection if aerosolization is a risk[4].

Reactivity MBA_Open (2E)-2,3-dibromo-4-oxobut-2-enoic acid (Open Chain) MBA_Cyclic 3,4-dibromo-5-hydroxyfuran-2(5H)-one (Cyclic Hemiacetal) MBA_Open->MBA_Cyclic Tautomerization Butenolides γ-Substituted γ-Butenolides (via Lewis Acid / C-C Coupling) MBA_Cyclic->Butenolides Active Methylene Addition Pyridazinones Pyridazinones (via Hydrazine Condensation) MBA_Cyclic->Pyridazinones Hydrazine Derivatization CrossCoupling Aryl-Substituted Butenolides (via Pd-Catalyzed Suzuki) MBA_Cyclic->CrossCoupling Pd-Catalyzed Cross-Coupling

Structural tautomerism and primary synthetic pathways of mucobromic acid.

Core Protocol: De Novo Synthesis of Mucobromic Acid

While commercially available, mucobromic acid is frequently synthesized in-house via the exhaustive bromination, oxidation, and decarboxylation of furfural[5].

Mechanistic Causality

The reaction relies on the sequential electrophilic addition of bromine to the furan ring, followed by hydrolytic ring-opening and oxidative cleavage. Strict temperature control (< 5 °C) during bromine addition is non-negotiable; failing to dissipate the exothermic heat results in rapid polymerization of furfural, halving the yield and generating intractable tar[5].

Step-by-Step Methodology
  • Reaction Setup: Equip a 2-L, three-necked round-bottomed flask with a mechanical stirrer, a dropping funnel, and a thermometer.

  • Initial Mixture: Add 50 g (45 mL, 0.52 mol) of freshly distilled furfural and 500 mL of deionized water[5].

  • Cooling Phase: Immerse the flask in an ice-water bath. Wait until the internal temperature stabilizes below 5 °C.

  • Bromine Addition: Charge the dropping funnel with 450 g (144 mL, 2.81 mol) of bromine. Add dropwise under vigorous stirring. Critical Control: Modulate the addition rate to ensure the internal temperature never exceeds 5 °C[5].

  • Refluxing: Once addition is complete, replace the thermometer with a reflux condenser. Heat the mixture to a boil and reflux for exactly 30 minutes to drive the decarboxylation to completion[5].

  • Distillation: Swap the reflux condenser for a distillation head. Distill the liquid until the distillate runs almost colorless, indicating the removal of excess unreacted bromine[5].

  • Concentration: Evaporate the remaining mixture to dryness under reduced pressure using a steam bath. Note: Use an ice-salt trap to safely condense the evolved hydrobromic acid byproduct[5].

  • Trituration & Purification: Cool the solid residue in an ice bath and triturate with 30–50 mL of ice water. Add a few grams of aqueous sodium bisulfite to chemically reduce and discharge any residual yellow bromine discoloration. Filter with suction[5].

  • Recrystallization: Dissolve the crude product (approx. 125–132 g) in 110 mL of boiling water. Add 2–5 g of decolorizing carbon, stir for 10 minutes, and perform a hot filtration. Cool the filtrate to 0–5 °C to yield colorless crystals of pure mucobromic acid (Yield: 75–83%, m.p. 124–125 °C)[5].

Synthesis Start Furfural + H2O (3-neck flask, mechanical stirring) Cooling Ice Bath Cooling (Maintain < 5 °C) Start->Cooling Bromine Dropwise Bromine Addition (Exothermic) Cooling->Bromine Reflux Reflux (30 min) (Complete Oxidation/Decarboxylation) Bromine->Reflux Distillation Distillation & Evaporation (Remove excess Br2 and HBr) Reflux->Distillation Crystallization Trituration & Recrystallization (Ice water + Decolorizing carbon) Distillation->Crystallization

Step-by-step workflow for the oxidation and bromination of furfural.

Derivatization Protocol: Synthesis of γ -Substituted γ -Butenolides

Mucobromic acid is an excellent precursor for complex γ -butenolides via Lewis acid-catalyzed Knoevenagel-type condensation with active methylene compounds[3].

Mechanistic Causality

The hemiacetal hydroxyl group of mucobromic acid is activated by a Lewis acid (e.g., Indium(III) acetate, In(OAc)3​ ). This promotes the nucleophilic attack of the metal enolate derived from the active methylene compound. The use of a Dean-Stark trap is required to continuously remove the water generated during the condensation, thereby driving the thermodynamic equilibrium toward the final butenolide product[3].

Step-by-Step Methodology
  • Preparation: In a 100 mL round-bottom flask, combine 10 mmol of mucobromic acid, 10 mmol of the active methylene compound (e.g., diethyl malonate), and 0.5 mmol (5 mol%) of In(OAc)3​ [3].

  • Solvent Addition: Suspend the reagents in 50 mL of anhydrous toluene[3].

  • Reflux Setup: Attach a Dean-Stark trap fitted with a reflux condenser to the flask.

  • Reaction Execution: Heat the mixture to reflux under a nitrogen atmosphere. Monitor the collection of water in the Dean-Stark trap. Continue refluxing until water separation ceases (typically 4–8 hours)[3].

  • Workup: Cool the reaction to room temperature and concentrate the mixture under reduced pressure to remove toluene[3].

  • Purification: Purify the crude residue via silica gel column chromatography, utilizing a gradient of ethyl acetate/hexanes as the eluent to isolate the pure γ -substituted γ -butenolide[3].

Butenolide Reagents Mucobromic Acid + Active Methylene + In(OAc)3 (Lewis Acid) Solvent Toluene (Dean-Stark Apparatus) Reagents->Solvent Reflux Reflux with Water Separation (Drive Knoevenagel Condensation) Solvent->Reflux Concentration Vacuum Concentration Reflux->Concentration Purification Silica Gel Chromatography (EtOAc/Hexanes) Concentration->Purification

Lewis acid-catalyzed Knoevenagel condensation workflow using a Dean-Stark trap.

Derivatization Protocol: Palladium-Catalyzed Suzuki Cross-Coupling

To access aryl-substituted γ -hydroxybutenolides (often utilized as anti-inflammatory pharmacophores), the vinyl dibromide motif of mucobromic acid can be leveraged in Pd-catalyzed cross-coupling reactions[2].

Mechanistic Causality

Direct cross-coupling on unprotected mucobromic acid often leads to catalyst poisoning or unwanted side reactions due to the reactive hemiacetal. Therefore, the hydroxyl group must first be masked with a base-stable protecting group (e.g., methoxyethoxymethoxymethyl chloride, MEM-Cl). Once protected, the sterically less hindered bromine atom undergoes selective oxidative addition with the palladium catalyst[2].

Step-by-Step Methodology
  • Protection Phase: React mucobromic acid with MEM-Cl and N,N-diisopropylethylamine (DIPEA) in CH2​Cl2​ at room temperature for 4 hours to yield the MEM-protected butenolide[2].

  • Coupling Setup: In a Schlenk tube, combine the protected butenolide (1 equiv), the desired aryl boronic acid ( R-B(OH)2​ , 1.2 equiv), PdCl2​(PPh3​)2​ (5 mol%), Benzyltriethylammonium chloride ( BnEt3​N+Cl− , phase transfer catalyst), and Cesium Fluoride (CsF, 2.5 equiv)[2].

  • Reaction Execution: Add a biphasic solvent mixture of toluene and water. Degas the mixture via three freeze-pump-thaw cycles. Heat the sealed tube to 60 °C and stir vigorously for 12 hours[2].

  • Deprotection: Isolate the coupled adduct via standard aqueous workup and chromatography. Dissolve the adduct in CH2​Cl2​ , cool to 0 °C, and treat with AlCl3​ for 4 hours to quantitatively remove the MEM group and regenerate the γ -hydroxybutenolide scaffold[2].

Quantitative Data Summary

The table below summarizes the key reaction parameters and expected yields for the protocols described above, providing a quick-reference benchmark for experimental validation.

Reaction TypeStarting MaterialKey Reagents / CatalystTemp / TimeExpected YieldReference
De Novo Synthesis Furfural Br2​ , H2​O < 5 °C, then Reflux (30 min)75–83%[5]
Knoevenagel Addition Mucobromic AcidActive Methylene, In(OAc)3​ Reflux (Toluene), 4–8 h65–85%[3]
Suzuki Cross-Coupling MEM-Mucobromic Acid R-B(OH)2​ , PdCl2​(PPh3​)2​ , CsF60 °C, 12 h70–90%[2]
MEM Deprotection Coupled Adduct AlCl3​ , CH2​Cl2​ 0 °C, 4 hQuantitative[2]

References

  • Organic Syntheses Procedure: mucobromic acid.Organic Syntheses.
  • Mucobromic acid.Wikipedia.
  • Synthesis and Pharmacological Evaluation of a Selected Library of New Potential Anti-inflammatory Agents Bearing the γ-Hydroxybutenolide Scaffold.
  • Efficient Synthesis of Novel γ-Substituted γ-Butenolides by Lewis Acid Catalyzed Addition of Metal Enolates of Active Methylene Compounds to Mucohalic Acids.
  • Reaction of Mucochloric and Mucobromic Acids With Adenosine and Cytidine: Formation of Chloro- And Bromopropenal Deriv

Sources

Method

Application Note: Derivatization of (2E)-2,3-Dibromo-4-oxobut-2-enoic Acid for Biological Assays and Probe Development

Executive Summary (2E)-2,3-dibromo-4-oxobut-2-enoic acid, universally referred to as mucobromic acid (MBA) , is a highly reactive, densely functionalized C4 building block[1]. Its unique structural architecture—featuring...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(2E)-2,3-dibromo-4-oxobut-2-enoic acid, universally referred to as mucobromic acid (MBA) , is a highly reactive, densely functionalized C4 building block[1]. Its unique structural architecture—featuring a carboxylic acid, a conjugated dibromoalkene, and an aldehyde that exists in equilibrium with a cyclic lactol—makes it an exceptional precursor for biological assay development. This application note details the mechanistic rationale and validated protocols for derivatizing MBA into two high-value biological tools: pyridazinone-based pharmacophores for drug screening and trisubstituted olefin-type fluorescent probes for in vivo imaging and analyte sensing.

Mechanistic Rationale for MBA Derivatization

The synthetic utility of MBA stems from its dynamic tautomerism and the differential reactivity of its functional groups. As a Senior Application Scientist, understanding the causality behind these reaction pathways is critical for designing self-validating experiments:

  • Lactol-Aldehyde Equilibrium & Cyclization: MBA exists in an equilibrium between its acyclic form and its cyclic lactol form (3,4-dibromo-5-hydroxyfuran-2(5H)-one)[1]. The presence of both an electrophilic carbonyl (or lactol carbon) and a carboxylic acid allows for highly efficient bidentate condensation with hydrazine derivatives. This cyclization selectively yields 4,5-dibromopyridazin-3(2H)-ones, a privileged heterocyclic scaffold in medicinal chemistry[2][3].

  • Regioselective Nucleophilic Vinylic Substitution (S_N_V): The two bromine atoms on the alkene core exhibit distinct electrophilicity. The bromine adjacent to the lactol oxygen (C4 in the cyclic form) is highly activated toward nucleophilic attack[1]. This allows researchers to perform controlled, sequential displacements using N, S, or O nucleophiles.

  • Base-Catalyzed Ring Opening: Under basic conditions (e.g., K₂CO₃ in DMF), the lactol ring opens, facilitating successive nucleophilic substitutions and Michael additions with N-heterocycles. This cascade creates highly conjugated trisubstituted olefins with massive Stokes shifts, ideal for fluorescent probe development[4][5].

Derivatization Workflow

G MBA (2E)-2,3-dibromo-4-oxobut-2-enoic acid (Mucobromic Acid) Hydrazine Hydrazine Derivatives (Condensation) MBA->Hydrazine HBr / H2O, Reflux Nucleophile N/S/O Nucleophiles (Ring-Opening / SNV) MBA->Nucleophile Base (K2CO3), DMF Pyridazinone 4,5-Dibromopyridazin-3(2H)-ones (Pharmacophore) Hydrazine->Pyridazinone Fluorescent Trisubstituted Olefin Probes (Fluorophore) Nucleophile->Fluorescent BioAssay1 Drug Screening & Click Chemistry Pyridazinone->BioAssay1 Azidation / Cross-coupling BioAssay2 In Vivo Imaging & Analyte Sensing Fluorescent->BioAssay2 Target Binding

Reaction pathways of mucobromic acid for biological assay development.

Key Derivatization Strategies

Pyridazinone Scaffolds for Drug Discovery

Pyridazin-3(2H)-ones are biologically active heterocycles utilized in the development of enzyme inhibitors and receptor antagonists. By condensing MBA with hydrazines, researchers generate 4,5-dibromopyridazin-3(2H)-ones[2]. These serve as "masked" MBA derivatives that are highly stable. The remaining bromines can be selectively displaced by sodium azide to form azidopyridazinones. These azido-derivatives are primed for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" reactions, enabling the rapid generation of compound libraries for high-throughput biological screening[1].

Fluorophore Conjugation and Probe Synthesis

MBA is a superior building block for optical imaging tools. By reacting MBA with N-heterocycles (e.g., 2-aminobenzothiazole), researchers can synthesize trisubstituted olefin-type fluorescent probes[4]. These probes exhibit rapid "turn-on" fluorescence (response times < 30 seconds) and are used to detect heavy metal ions (Zn²⁺, Hg²⁺) or toxic metabolites in cellular assays[5]. Additionally, MBA can be reacted with dilute anilines and cyanine precursors to generate highly charged pentamethine cyanine dyes. The retained meso-bromine atom allows for direct covalent conjugation to primary amines on biological scaffolds (e.g., gelatin), enabling non-invasive Near-Infrared (NIR) in vivo trafficking with minimal tissue autofluorescence[6].

Quantitative Data Summary

Derivatization TargetKey ReagentsReaction ConditionsYield RangeBiological ApplicationRef
4,5-Dibromopyridazin-3(2H)-one MBA, Hydrazine hydrateHBr/H₂O or MeOH/H₂O, RT to Reflux, 20 min66–75%Pharmacophore scaffold, Precursor for drug libraries[2][3]
Azidopyridazinones 4,5-Dibromopyridazinone, NaN₃Nucleophilic substitution, low tempGoodClick chemistry for combinatorial screening[1]
Trisubstituted Olefin Probes MBA, N-heterocyclic aminesBase (K₂CO₃), DMF/DMSO, Heat (80°C)62–86%Fluorescent sensing of Zn²⁺, Hg²⁺, and malononitrile[4][5]
Meso-bromo Cyanine Dyes MBA, Aniline, Cyanine precursorsEthanol / Acetic anhydride, WarmModerateCovalent conjugation to biomaterials for in vivo NIR tracking[6]

Validated Experimental Protocols

Protocol A: Synthesis of 4,5-Dibromopyridazin-3(2H)-one (Pharmacophore Precursor)

Rationale: Generates a stable, dihalogenated heterocyclic scaffold suitable for downstream medicinal chemistry and click-chemistry library generation.

  • Preparation: Dissolve 10 mmol (2.58 g) of mucobromic acid in 10 mL of a 1:1 mixture of methanol and water in a round-bottom flask[3].

  • Condensation: In a separate vial, prepare a solution of hydrazine hydrate (or semicarbazide hydrochloride, 12 mmol) in 10 mL of the same methanol/water mixture[3].

  • Addition: Add the hydrazine solution dropwise to the MBA solution at room temperature under continuous magnetic stirring to prevent uncontrolled exothermic degradation.

  • Cyclization: Stir the mixture for 20–30 minutes at room temperature. A precipitate will begin to form as the cyclization completes and the product crystallizes out of the aqueous mixture[3].

  • Isolation: Filter the resulting solid under vacuum, wash with cold water to remove unreacted hydrazine, and recrystallize from ethanol.

  • Self-Validation Checkpoint: Analyze the purified product via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate. The complete disappearance of the MBA streak and the emergence of a distinct, UV-active product spot confirms successful cyclization. Melting point analysis should match literature values for 4,5-dibromopyridazin-3(2H)-one.

Protocol B: Synthesis of N-Heterocyclic Trisubstituted Olefin Fluorescent Probes

Rationale: Utilizes base-catalyzed ring-opening and sequential S_N_V substitution to build a highly conjugated, environmentally sensitive fluorescent sensor.

  • Reagent Mixing: In a dry round-bottom flask, combine mucobromic acid (1.0 eq) and the desired N-heterocyclic amine (e.g., 2-aminobenzothiazole, 2.2 eq) in a polar aprotic solvent such as DMF or DMSO[4][5].

  • Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 2.5 eq) to the mixture. The base is critical to initiate the ring-opening of the MBA lactol form and neutralize the generated HBr[4].

  • Heating: Heat the reaction mixture to 80°C under a nitrogen atmosphere for 4–6 hours, monitoring progression via TLC.

  • Quenching & Precipitation: Cool the mixture to room temperature and pour it slowly into crushed ice/water. The crude, highly conjugated trisubstituted olefin probe will precipitate from the aqueous phase.

  • Purification: Filter the solid and purify via silica gel column chromatography to isolate the target probe (typical yields range from 62% to 86%)[4].

  • Self-Validation Checkpoint: Dissolve a 10 µM aliquot of the purified probe in an aqueous buffer (pH 7.4). Expose the solution to a UV transilluminator (365 nm) before and after adding a target analyte (e.g., 10 µM Zn²⁺ or Hg²⁺). A distinct "turn-on" fluorescence emission or colorimetric shift validates the probe's structural integrity and optical sensing capability[5].

References

  • Synthesis and chemistry of pyridazin-3(2H)-ones. ScienceDirect. Available at:[Link]

  • Synthesis of Azido Derivatives of Mucobromic Acid. ResearchGate. Available at:[Link]

  • Highly charged cyanine fluorophores for trafficking scaffold degradation. PMC - NIH. Available at:[Link]

  • Synthesis of Novel Trisubstituted Olefin-Type Probe Molecules Containing N-Heterocycles and Their Application in Detection of Malononitrile. MDPI. Available at:[Link]

  • Fluorescence titration spectra of compound 3a with PA in... ResearchGate. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of (2E)-2,3-dibromo-4-oxobut-2-enoic acid

Welcome to the Technical Support Center for the synthesis of (2E)-2,3-dibromo-4-oxobut-2-enoic acid (commonly known as mucobromic acid). This highly reactive, multi-centered furanone derivative is a critical intermediate...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of (2E)-2,3-dibromo-4-oxobut-2-enoic acid (commonly known as mucobromic acid). This highly reactive, multi-centered furanone derivative is a critical intermediate in the development of pharmaceuticals, antimicrobial compounds, and energetic materials[1][2].

While the fundamental oxidative bromination of furfural is well-documented, researchers frequently encounter yield bottlenecks (typically stalling at 60–75%) and purity issues due to tar formation and unreacted halogens[3]. This guide provides field-proven troubleshooting strategies, causality-driven FAQs, and a validated high-yield protocol designed for drug development professionals.

Mechanistic Pathway & Process Workflow

Understanding the reaction mechanism is critical to preventing yield loss. The synthesis relies on the oxidative ring-opening of furfural, which inherently produces large volumes of hydrobromic acid (HBr) as a byproduct[1]. Advanced methodologies utilize an in situ regeneration cycle to recover this lost bromine[4].

G Furfural Furfural (Substrate) Exothermic Electrophilic Addition Strictly < 10°C Furfural->Exothermic Bromine Bromine (Br2) Bromine->Exothermic RingOpen Oxidative Ring Opening Reflux (90°C) Exothermic->RingOpen Controlled Tar Polymeric Tar Exothermic->Tar T > 10°C Product Mucobromic Acid (Yield: 85-89%) RingOpen->Product Cool to 20°C HBr HBr Waste RingOpen->HBr Byproduct Regen HNO3 / O2 Sparge (Regeneration) HBr->Regen Oxidation Regen->Bromine Recycled Br2

Workflow of furfural bromination to mucobromic acid featuring in situ HNO3-mediated Br2 recycling.

Troubleshooting Guides & FAQs

Q1: My reaction is yielding a dark, heavy tar instead of a crystalline product. What went wrong? Root Cause: Furfural is highly sensitive to acid-catalyzed polymerization. The initial electrophilic addition of bromine to the aqueous furfural emulsion is violently exothermic. If the internal temperature exceeds 10°C during this phase, the furan ring undergoes rapid, chaotic polymerization rather than the desired controlled oxidative ring-opening[3]. Corrective Action: Employ a robust salt-ice bath and monitor the internal temperature continuously. Add the bromine dropwise. Self-Validation Checkpoint: The reaction is proceeding correctly if the red color of the bromine discharges almost immediately upon contact with the aqueous phase. If the bromine pools and the temperature spikes, halt the addition immediately; the reaction has stalled, and further addition risks a runaway exothermic event[3].

Q2: The traditional protocol requires a massive excess of bromine (up to 6 equivalents), but my yield is still stuck at 65%. How can I improve this? Root Cause: The stoichiometry of the oxidative ring-opening inherently generates large volumes of HBr as a byproduct. In a standard batch setup, this bromide is lost to the aqueous mother liquor, severely limiting atom economy and capping the theoretical yield[4]. Corrective Action: Implement an in situ bromine regeneration cycle. By introducing a catalytic amount of nitric acid (HNO₃) and sparging the system with oxygen (or air) at 90°C, the HBr byproduct is continuously oxidized back into active Br₂. This reduces the required bromine input to near-stoichiometric levels and routinely increases the isolated yield to 85–89%[4].

Q3: My isolated crystals are yellow/brown instead of the expected white powder. How do I remove these impurities? Root Cause: The discoloration is caused by residual unreacted bromine trapped in the crystal lattice, along with trace polymeric color bodies formed during the reflux stage[3]. Corrective Action: Triturate the crude filter cake with a cold 3–5% aqueous sodium bisulfite (NaHSO₃) solution. The bisulfite acts as a mild reducing agent, converting free Br₂ into highly water-soluble bromide ions[3][5]. For pharmaceutical-grade purity, follow this with a hot recrystallization from water using 2–5% w/w activated carbon (Darco) to adsorb the remaining polymeric impurities[5].

Quantitative Data Presentation

To justify the transition from traditional batch synthesis to a catalytic continuous/semi-continuous method, review the comparative metrics below. The data demonstrates how managing the HBr byproduct directly correlates to yield improvements[3][4].

ParameterTraditional Batch SynthesisHNO₃-Catalyzed Synthesis
Bromine Requirement 5.0 – 6.0 equivalents2.0 – 2.5 equivalents
Reaction Temperature < 5°C initially, then 100°C reflux90°C continuous
HBr Waste Generation High (Lost to aqueous phase)Minimal (Recycled in situ)
Typical Isolated Yield 60% – 75%85% – 89%
Primary Impurities Polymeric tar, unreacted Br₂Trace nitromalondialdehyde

Validated Experimental Protocol: High-Yield HNO₃-Catalyzed Synthesis

This protocol adapts the standard batch methodology into a highly efficient process leveraging in situ bromine regeneration, significantly improving the yield of (2E)-2,3-dibromo-4-oxobut-2-enoic acid[4].

Equipment Setup
  • 2-L three-necked round-bottom flask (or continuous stirred-tank reactor).

  • Mechanical overhead stirrer.

  • Reflux condenser attached to a gas scrubber.

  • Two pressure-equalizing dropping funnels.

  • Subsurface gas sparging tube connected to an oxygen or clean dry air supply.

Reagents
  • Furfural (freshly distilled): 96 g (1.0 mol)

  • Bromine (Br₂): 180 g (1.12 mol) total (split into two 90 g charges)

  • Nitric Acid (HNO₃, 65% aqueous): 155 g (~1.6 mol)

  • Hydrobromic Acid (HBr, 40% aqueous): 1000 g (utilized as the initial reaction medium)

Step-by-Step Methodology
  • Initial Charge & Equilibration: Add 1000 g of 40% aqueous HBr and the first charge of Bromine (90 g) to the reactor. Heat the mixture to 90°C under continuous mechanical stirring. Causality & Validation: Reaching and stabilizing at exactly 90°C is critical before proceeding. This temperature ensures that the subsequent oxidation of HBr by HNO₃ occurs rapidly, preventing the dangerous accumulation of unreacted reagents. The solution will appear deep red/brown.

  • Concurrent Addition: Over a period of 8 hours, simultaneously and uniformly add the furfural (96 g), the remaining bromine (90 g), and the 65% HNO₃ (155 g) via the dropping funnels. Concurrently, sparge oxygen/air through the mixture at a steady rate. Causality: The HNO₃ oxidizes the generated HBr back to Br₂. The oxygen sparge re-oxidizes the resulting nitric oxide (NO) back to NO₂, creating a self-sustaining catalytic loop that maximizes atom economy[4].

  • Reaction Maturation: Once the addition is complete, maintain the temperature at 90°C for an additional 30 minutes to ensure complete consumption of the furfural. Validation: Monitor the off-gas leaving the condenser. The reaction is mature when the off-gas becomes devoid of heavy bromine vapors, indicating complete incorporation into the furanone structure.

  • Crystallization: Remove the heating source and actively cool the reaction mixture to 20°C while maintaining moderate stirring. Validation: A dense, grayish-white crystalline precipitate of mucobromic acid will form rapidly as the temperature drops below 40°C[4].

  • Isolation & Quenching: Filter the product under vacuum. Wash the filter cake with 50 mL of ice-cold water containing 2 g of dissolved sodium bisulfite. Causality: The sodium bisulfite quenches any residual free bromine that may have co-crystallized, preventing the final product from taking on a yellow/brown discoloration[3].

  • Drying: Dry the product in a vacuum oven at 40°C until a constant weight is achieved. Expected Output: ~230 g (89% theoretical yield based on furfural) of mucobromic acid with a melting point of 122–124°C[4].

References

  • Wikipedia Contributors. "Mucobromic acid." Wikipedia, The Free Encyclopedia.[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 3033972, Mucobromic Acid." PubChem.[Link]

  • Taylor, G. A. "Mucobromic Acid." Organic Syntheses, Coll. Vol. 4, p.688 (1963); Vol. 35, p.66 (1955).[Link]

  • Allen, C. F. H.; Spangler, F. W. "Mucobromic Acid." Organic Syntheses, Coll. Vol. 4, p.688 (1963); Vol. 27, p.60 (1947).[Link]

  • Reiche, A. et al. "Production of mucobromic acid.
  • Laclef, S. et al. "3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules." Molecules, PMC.[Link]

Sources

Optimization

Technical Support Center: Purification of (2E)-2,3-dibromo-4-oxobut-2-enoic Acid

Welcome to the technical support center for the purification of (2E)-2,3-dibromo-4-oxobut-2-enoic acid. This guide is designed for researchers, scientists, and professionals in drug development.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of (2E)-2,3-dibromo-4-oxobut-2-enoic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and questions encountered during the purification of this compound, providing practical, experience-driven advice to streamline your workflow and enhance the purity of your product.

Our approach is rooted in fundamental chemical principles and validated laboratory practices. We understand that while the core principles of purification are universal, their application to a specific molecule like (2E)-2,3-dibromo-4-oxobut-2-enoic acid, a reactive α,β-unsaturated carbonyl compound, requires a nuanced approach. This guide provides both troubleshooting for common issues and a framework for developing a robust purification strategy.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing (2E)-2,3-dibromo-4-oxobut-2-enoic acid?

While the impurity profile can vary based on the synthetic route, common impurities may include unreacted starting materials, isomeric byproducts, and decomposition products. For instance, if the synthesis involves the bromination of a precursor like 4-oxobut-2-enoic acid, you might encounter mono-brominated species or the (Z)-isomer. Over-bromination could also lead to tri-brominated impurities. Given the presence of an aldehyde and a carboxylic acid, the compound may also be susceptible to oxidation or decarboxylation under harsh conditions.

Q2: What are the primary recommended purification methods for this compound?

The two most effective purification techniques for (2E)-2,3-dibromo-4-oxobut-2-enoic acid are recrystallization and column chromatography. The choice between them depends on the scale of your reaction and the nature of the impurities. Recrystallization is often suitable for larger quantities where the impurities have significantly different solubilities than the desired product. Column chromatography offers higher resolution and is ideal for removing closely related impurities or for smaller scale purifications.[1]

Q3: What safety precautions should I take when handling (2E)-2,3-dibromo-4-oxobut-2-enoic acid?

(2E)-2,3-dibromo-4-oxobut-2-enoic acid and its potential precursors and byproducts should be handled with care in a well-ventilated fume hood.[2] Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.[2][3] Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[3][4] In case of accidental contact, rinse the affected area with copious amounts of water and seek medical attention.[3][4][5] All waste materials should be disposed of according to institutional and local regulations.[3]

Troubleshooting Purification Challenges

This section provides solutions to specific problems you might encounter during the purification of (2E)-2,3-dibromo-4-oxobut-2-enoic acid.

Recrystallization Troubleshooting
Problem Potential Cause Recommended Solution
Product does not dissolve in the hot solvent. The solvent is not polar enough, or an insufficient volume is used.Gradually add a more polar co-solvent (e.g., a few drops of ethyl acetate into hexane) until the compound dissolves. Ensure you are using a minimal amount of hot solvent to achieve a saturated solution.[6]
Product "oils out" instead of crystallizing. The solution is supersaturated, or the cooling process is too rapid. The melting point of the compound may be lower than the boiling point of the solvent.Re-heat the solution to dissolve the oil. Add a small amount of additional solvent and allow it to cool more slowly. Seeding with a pure crystal can also induce proper crystallization. Consider a solvent with a lower boiling point.
Poor recovery of the purified product. The compound has significant solubility in the cold solvent. Too much solvent was used initially.Ensure the solution is thoroughly cooled in an ice bath to minimize solubility. Use the minimum amount of hot solvent necessary for dissolution. Concentrate the mother liquor and attempt a second recrystallization to recover more product.
Crystals are colored despite starting with a seemingly pure crude material. Colored impurities are co-precipitating with the product.Consider adding a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Be aware that charcoal can also adsorb some of your product.
  • Solvent Selection: Begin by testing the solubility of your crude product in various solvents at room and elevated temperatures. An ideal solvent will dissolve the compound when hot but not when cold. Common solvent systems for compounds of similar polarity include mixtures of hexanes and ethyl acetate, or toluene.

  • Dissolution: In an appropriately sized flask, add the crude (2E)-2,3-dibromo-4-oxobut-2-enoic acid and a stir bar. Add a small amount of the chosen solvent and begin heating with stirring. Continue to add the solvent in small portions until the solid has just dissolved.[7]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Remove the heat source and allow the solution to cool slowly to room temperature.[7] Slow cooling is crucial for the formation of well-defined, pure crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[1]

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.[1] Dry the crystals under vacuum to remove any residual solvent.

Column Chromatography Troubleshooting
Problem Potential Cause Recommended Solution
Poor separation of spots on TLC. The solvent system (eluent) is not optimized.Systematically vary the polarity of your eluent. For this compound, a gradient of ethyl acetate in hexanes is a good starting point.[1] Aim for an Rf value of 0.2-0.4 for the desired compound on your analytical TLC plate.
Product elutes too quickly (high Rf). The eluent is too polar.Decrease the proportion of the more polar solvent (e.g., ethyl acetate) in your eluent system.
Product does not move from the baseline (low Rf). The eluent is not polar enough.Increase the proportion of the more polar solvent in your eluent system.
Streaking or tailing of spots on TLC/column. The compound may be too acidic for silica gel, or the column is overloaded.Add a small amount of acetic or formic acid (e.g., 0.1-1%) to your eluent to suppress the ionization of the carboxylic acid. Ensure you are not loading too much crude material onto the column; a general rule is 1-5% of the silica gel weight.
Cracked or channeled column bed. Improper packing of the column.Ensure the silica gel is packed as a uniform slurry and is never allowed to run dry.
  • Adsorbent and Eluent Selection: Silica gel is a suitable adsorbent for this compound.[8] Determine the optimal eluent system using thin-layer chromatography (TLC). Test various ratios of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate).[1]

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Carefully pack a column with the slurry, ensuring there are no air bubbles or cracks.[9]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel ("dry loading"). Carefully apply the sample to the top of the column.[9]

  • Elution: Begin eluting with the solvent system determined by TLC. If a gradient elution is necessary, gradually increase the polarity of the eluent.[9]

  • Fraction Collection and Analysis: Collect fractions and monitor their composition using TLC. Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure to obtain the purified (2E)-2,3-dibromo-4-oxobut-2-enoic acid.

Experimental Workflow Visualization

To aid in your experimental design, the following diagrams illustrate the logical flow of the purification processes.

Recrystallization_Workflow cluster_prep Preparation cluster_process Process cluster_final Final Product A Crude Product B Select Solvent System A->B C Dissolve in Minimum Hot Solvent B->C D Hot Filtration (if needed) C->D Insoluble impurities? E Slow Cooling & Crystallization C->E No insoluble impurities D->E F Vacuum Filtration E->F G Wash with Cold Solvent F->G H Dry Under Vacuum G->H I Pure Crystals H->I

Caption: Recrystallization workflow for (2E)-2,3-dibromo-4-oxobut-2-enoic acid.

Chromatography_Workflow cluster_prep Preparation cluster_process Separation cluster_analysis Analysis & Isolation A Crude Product B Develop TLC Method A->B C Pack Column B->C D Load Sample C->D E Elute with Solvent D->E F Collect Fractions E->F G Analyze Fractions by TLC F->G H Combine Pure Fractions G->H I Evaporate Solvent H->I J Pure Product I->J

Caption: Column chromatography workflow for purifying the target compound.

Concluding Remarks

The purification of (2E)-2,3-dibromo-4-oxobut-2-enoic acid, while presenting certain challenges due to its functional groups, can be effectively achieved through systematic application of recrystallization or column chromatography. Careful planning, attention to detail, and a logical troubleshooting approach are paramount to obtaining a high-purity final product. We hope this guide serves as a valuable resource in your research endeavors.

References

  • Vertex AI Search. (n.d.). SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (2012, April 16). SAFETY DATA SHEET.
  • AK Scientific, Inc. (n.d.). (2E)-4-(2-methoxyphenyl)-4-oxobut-2-enoic acid.
  • Spectrum Chemical. (2006, August 11). Material Safety Data Sheet.
  • Angene Chemical. (2025, December 18). Safety Data Sheet.
  • Benchchem. (n.d.). How to remove impurities from (E)-3-bromobut-2-enoic acid synthesis.
  • ResearchGate. (2018, October 20). Simple recrystallization method for obtaining pure compound (natural product)?
  • LabXchange. (2024, January 23). Lab Procedure: Recrystallization.
  • ITW Reagents. (n.d.). Solvents and Adsorbents for Column Chromatography for Compounds Purification and Isolation.
  • Benchchem. (n.d.). Technical Support Center: Purification of 2-[(3-Bromopyridin-2-yl)oxy]ethanol.

Sources

Troubleshooting

Technical Support Center: Navigating the Stability of (2E)-2,3-dibromo-4-oxobut-2-enoic Acid in Solution

Welcome to the dedicated technical support guide for (2E)-2,3-dibromo-4-oxobut-2-enoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for (2E)-2,3-dibromo-4-oxobut-2-enoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability challenges associated with this highly reactive molecule. Herein, you will find a comprehensive collection of troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and reproducibility of your experiments.

Understanding the Inherent Instability of (2E)-2,3-dibromo-4-oxobut-2-enoic Acid

(2E)-2,3-dibromo-4-oxobut-2-enoic acid is a functionally dense molecule, possessing a carboxylic acid, an aldehyde, and a dibromo-substituted α,β-unsaturated system. This unique combination of functional groups renders it highly electrophilic and susceptible to a variety of degradation pathways in solution. The primary drivers of its instability are:

  • Electrophilic Nature: The carbon-carbon double bond is electron-deficient due to the presence of two bromine atoms and two carbonyl groups, making it a prime target for nucleophilic attack.[1][2]

  • Reactive Carbonyl Groups: Both the aldehyde and carboxylic acid functionalities can participate in a range of reactions, including hydration, acetal formation, and acid-base reactions, which can be influenced by the solvent and pH of the medium.[3][4]

  • Hydrolytic Susceptibility: The enoic acid moiety may be susceptible to hydrolysis under certain pH conditions.[5][6]

This guide will provide you with the necessary knowledge and practical steps to mitigate these inherent stability issues.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues encountered during the handling and use of (2E)-2,3-dibromo-4-oxobut-2-enoic acid in solution.

Q1: Why is my solution of (2E)-2,3-dibromo-4-oxobut-2-enoic acid turning yellow or brown shortly after preparation?

A1: Discoloration is a common indicator of degradation. The likely cause is the reaction of the compound with nucleophiles present in the solvent or impurities. The highly electrophilic β-carbon of the α,β-unsaturated system is prone to attack by even weak nucleophiles, leading to the formation of colored byproducts.[2][7]

  • Troubleshooting Steps:

    • Solvent Purity: Ensure you are using high-purity, anhydrous, and aprotic solvents. Protic solvents like water and alcohols can act as nucleophiles.[8][9]

    • Inert Atmosphere: Prepare and handle solutions under an inert atmosphere (e.g., argon or nitrogen) to prevent reactions with atmospheric moisture and oxygen.[10][11][12]

    • Light Protection: Store the solution in an amber vial or protect it from light, as light can catalyze decomposition reactions.

    • Temperature Control: Prepare and use the solution at low temperatures (e.g., 0 °C or below) to slow down the rate of degradation.

Q2: I am observing a decrease in the concentration of my stock solution over time, even when stored at low temperatures. What is happening?

A2: This is likely due to slow decomposition. Besides nucleophilic addition, other potential degradation pathways include hydrolysis of the enoic acid or reactions involving the aldehyde group.[3][5] Even at low temperatures, these processes can occur over extended periods.

  • Troubleshooting Steps:

    • Fresh is Best: Prepare solutions of (2E)-2,3-dibromo-4-oxobut-2-enoic acid fresh for each experiment whenever possible.

    • Solvent Choice: Use aprotic, non-nucleophilic solvents such as anhydrous acetonitrile, dichloromethane, or tetrahydrofuran (THF). Avoid protic solvents like methanol or ethanol.[8][9]

    • pH Control: If working in an aqueous or partially aqueous system is unavoidable, maintain a slightly acidic to neutral pH. Basic conditions will deprotonate the carboxylic acid, which may influence stability, while strongly acidic conditions can catalyze hydrolysis.[13][14]

Q3: My reaction with a nucleophile is giving multiple products, and the yield of the desired product is low. How can I improve the selectivity?

A3: The presence of multiple electrophilic sites (the β-carbon of the enone system and the aldehyde carbon) can lead to a mixture of products. The reaction conditions, particularly the nature of the nucleophile and the solvent, will dictate the regioselectivity.[7][15]

  • Troubleshooting Steps:

    • Nucleophile Strength: "Soft" nucleophiles (e.g., thiols, cyanides) tend to favor 1,4-conjugate addition to the β-carbon, while "hard" nucleophiles (e.g., organolithium reagents) may preferentially attack the "harder" aldehyde carbonyl carbon (1,2-addition).[7][16]

    • Solvent Effects: The choice of solvent can influence the reactivity of both the substrate and the nucleophile. Polar aprotic solvents can enhance the nucleophilicity of anions.[8][9] Experiment with different solvents to optimize the selectivity for your desired reaction pathway.

    • Temperature: Lowering the reaction temperature can often increase the selectivity of a reaction by favoring the pathway with the lower activation energy.

Q4: Can I use this compound in aqueous buffers for biological assays?

A4: While challenging, it is possible with careful planning. The compound's stability in aqueous solutions is expected to be poor and highly pH-dependent.[13][14]

  • Recommendations:

    • pH Screening: Perform a preliminary stability study of the compound in your chosen buffer system at various pH values to determine its half-life. A neutral to slightly acidic pH is likely to be optimal.

    • Stock Solution: Prepare a concentrated stock solution in a compatible, anhydrous organic solvent (e.g., DMSO) and dilute it into the aqueous buffer immediately before use. Minimize the final concentration of the organic solvent in your assay.

    • Controls: Always include appropriate controls in your experiments to account for any degradation of the compound over the time course of the assay.

Experimental Protocols

Protocol 1: Preparation of a Standard Solution of (2E)-2,3-dibromo-4-oxobut-2-enoic Acid

This protocol describes the preparation of a solution for immediate use in a chemical reaction.

Materials:

  • (2E)-2,3-dibromo-4-oxobut-2-enoic acid (solid)

  • Anhydrous, aprotic solvent (e.g., acetonitrile, dichloromethane, or THF)

  • Oven-dried glassware (e.g., Schlenk flask or a round-bottom flask with a rubber septum)

  • Magnetic stirrer and stir bar

  • Inert gas supply (argon or nitrogen) with a manifold

  • Syringes and needles

Procedure:

  • Place a magnetic stir bar in the oven-dried flask.

  • Seal the flask with a rubber septum and purge with inert gas for 5-10 minutes.

  • Weigh the required amount of (2E)-2,3-dibromo-4-oxobut-2-enoic acid in a separate, dry container under a blanket of inert gas if possible, or as quickly as possible in the air.

  • Quickly add the solid to the reaction flask against a positive flow of inert gas.

  • Reseal the flask and continue the inert gas purge.

  • Using a dry syringe, add the desired volume of anhydrous solvent to the flask.

  • Stir the solution at room temperature or a lower temperature as required for your experiment until the solid is fully dissolved.

  • Keep the solution under a positive pressure of inert gas until it is used.

Protocol 2: Storage of (2E)-2,3-dibromo-4-oxobut-2-enoic Acid

Solid Compound:

  • Store the solid compound in a tightly sealed container in a desiccator.

  • For long-term storage, place the container in a freezer at -20 °C or below.

  • Always allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the compound.[17]

Solutions:

  • Short-term (hours): Store freshly prepared solutions under an inert atmosphere in a sealed flask at 0 °C to -20 °C, protected from light.

  • Long-term: Long-term storage of solutions is not recommended due to the high reactivity of the compound. Always prepare solutions fresh.

Data Presentation: Predicted Stability Profile

The following table summarizes the predicted stability of (2E)-2,3-dibromo-4-oxobut-2-enoic acid under various conditions based on general chemical principles.

ConditionParameterPredicted StabilityRationale
Solvent Protic (e.g., water, methanol)PoorSolvents can act as nucleophiles, leading to addition and hydrolysis reactions.[5][8]
Aprotic Polar (e.g., acetonitrile, DMSO)ModerateGenerally good solvents, but ensure they are anhydrous. Can enhance the reactivity of nucleophilic impurities.[9]
Aprotic Nonpolar (e.g., dichloromethane, THF)GoodLess likely to participate in degradation reactions. Ensure they are anhydrous and peroxide-free (for THF).
pH Acidic (pH < 4)Poor to ModerateMay catalyze hydrolysis of the enoic acid or reactions at the aldehyde.[13][18]
Neutral (pH 6-7)ModerateLikely the most stable pH range in aqueous systems, but degradation is still expected.
Basic (pH > 8)PoorPromotes deprotonation of the carboxylic acid and can introduce strong nucleophiles (e.g., hydroxide), leading to rapid degradation.[19]
Temperature -80 °CGood (for solid)Significantly slows down degradation pathways.
-20 °CModerateSuitable for short-term storage of the solid. Solutions will still degrade over time.
Room TemperaturePoorDegradation is likely to be rapid, especially in solution.
Atmosphere Air (Oxygen and Moisture)PoorSusceptible to oxidation and hydrolysis.[11][12]
Inert (Nitrogen or Argon)GoodMinimizes degradation from atmospheric components.[10]
Light UV or Ambient LightPoorCan catalyze decomposition and polymerization reactions.
DarkGoodProtects the compound from light-induced degradation.

Visualization of a Potential Degradation Pathway

The following diagram illustrates a plausible degradation pathway for (2E)-2,3-dibromo-4-oxobut-2-enoic acid via nucleophilic attack at the β-carbon, a common reaction for α,β-unsaturated carbonyl compounds.[7]

degradation_pathway reactant (2E)-2,3-dibromo-4-oxobut-2-enoic acid O=CH-C(Br)=C(Br)-COOH intermediate Enolate Intermediate O=CH-C(Br)-C(Nu)(Br)-C(=O)O⁻ reactant->intermediate Nucleophilic Attack nucleophile Nu: product Addition Product O=CH-C(Br)-C(Nu)(Br)-COOH intermediate->product Protonation proton_source H+

Caption: A potential degradation pathway of (2E)-2,3-dibromo-4-oxobut-2-enoic acid.

References

  • α,β-Unsaturated Carbonyl Compounds. (n.d.). In Chapter 18: α,β-Unsaturated Carbonyl Compounds.
  • Mahmoud, A. R. (2025). Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates. ResearchGate. [Link]

  • Roy, R. K., & Pal, S. (2000). Reactivity of α,β-unsaturated carbonyl compounds towards nucleophilic addition reaction: a local hard–soft acid–base approach. Phys. Chem. Comm., 3(10), 57-60. [Link]

  • Wikipedia. (n.d.). α,β-Unsaturated carbonyl compound. [Link]

  • Wikipedia. (n.d.). Solvent effects. [Link]

  • Fiveable. (2025, August 15). Solvent Effects: Organic Chemistry Study Guide. [Link]

  • Girolami, G. S. (n.d.). The Manipulation of Air-Sensitive Compounds. In [Course Material].
  • LibreTexts Chemistry. (n.d.). 6.5 Reactions of α,β-unsaturated Aldehydes and Ketones. [Link]

  • Baert, J., De Clippeleer, J., Hughes, P., De Cooman, L., & Aerts, G. (2012). Influence of pH on the Stability of 2-Substituted 1,3-Thiazolidine-4-Carboxylic Acids in Model Solutions. Journal of the American Society of Brewing Chemists, 70(4), 253-260. [Link]

  • Al-Juboori, A. M., & Al-Amery, M. H. (2022). Solvent Role in Organic Chemistry in Comparison with Organic Synthesis under Solvent-Free Condition (Green Chemistry): A Mini-Review. Al-Rafidain Journal of Medical Sciences, 3, 109-115. [Link]

  • Wikipedia. (n.d.). Aldehyde. [Link]

  • Scribd. (n.d.). Solvent Effects on Reaction Rates. [Link]

  • Novak, M., & Zweier, J. L. (2020). Handling of Air-Sensitive and Moisture-Sensitive Reagents in an Undergraduate Chemistry Laboratory: The Importance of the Syringe. Journal of Chemical Education, 97(8), 2271-2276. [Link]

  • Woo, J. M., et al. (2020). Bioenzymatic and Chemical Derivatization of Renewable Fatty Acids. ResearchGate. [Link]

  • Imperial College London. (n.d.). Carbonyl Chemistry (12 Lectures) Aldehydes and Ketones. [Link]

  • Master Organic Chemistry. (2010, April 28). Breaking Down Carbonyl Reaction Mechanisms: Reactions of Anionic Nucleophiles (Part 2). [Link]

  • Master Organic Chemistry. (2022, May 20). Decarboxylation. [Link]

  • Molecular Inorganic Chemistry, University of Groningen. (2008, April 12). Working with air and moisture sensitive compounds. [Link]

  • Potthast, A., et al. (2015). Effect of pH on formation of (a) carbonyl groups and (b) carboxyl groups. ResearchGate. [Link]

  • Quora. (2016, November 2). What is stability of aldehyde and ketone? [Link]

  • Ibis Scientific, LLC. (2025, May 1). The Impact of pH on Chemical Stability in Lab Experiments. [Link]

  • Taber, D. F., & Sheth, R. B. (2009). Selective Cleavage and Decarboxylation of β-Keto Esters Derived from (Trimethylsilyl)ethanol in the Presence of β-Keto Esters Derived from Other Alcohols. ResearchGate. [Link]

  • Quora. (2020, July 6). Why is it necessary to control the pH during the reaction of carbonyl compounds (aldehydes and ketones) with ammonia derivatives? [Link]

  • Sankar, K. U., & Vankar, Y. D. (1999). Stabilization of Aldehydes as Propylene Glycol Acetals. Journal of Agricultural and Food Chemistry, 47(9), 3873-3875. [Link]

  • The Organic Chemistry Tutor. (2018, May 12). Decarboxylation Reaction Mechanism [Video]. YouTube. [Link]

  • Michigan State University Department of Chemistry. (n.d.). Aldehydes and Ketones. [Link]

  • Reddy, T. J., & Pae, A. N. (2007). Mild Conversion of β-Diketones and β-Ketoesters to Carboxylic Acids. Tetrahedron Letters, 48(43), 7624-7627. [Link]

  • Thayumanavan, S., & Dongaonkar, R. (2012). Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels. Journal of the American Chemical Society, 134(48), 19584-19587. [Link]

  • Igawa, Y., et al. (2017). Enzyme-Mediated Enantioselective Hydrolysis of Aliphatic Dicarboxylic Acid Diesters. Journal of Biomaterials and Nanobiotechnology, 8, 50-65. [Link]

  • Google Patents. (n.d.).
  • Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters – Saponification. [Link]

  • Clark, J. (n.d.). Hydrolysing esters. Chemguide. [Link]

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Optimization

Technical Support Center: Troubleshooting (2E)-2,3-Dibromo-4-oxobut-2-enoic Acid NMR Spectra

Welcome to the Advanced Diagnostics Portal. As a Senior Application Scientist, I frequently encounter researchers struggling with the NMR characterization of (2E)-2,3-dibromo-4-oxobut-2-enoic acid (commonly known as muco...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Diagnostics Portal. As a Senior Application Scientist, I frequently encounter researchers struggling with the NMR characterization of (2E)-2,3-dibromo-4-oxobut-2-enoic acid (commonly known as mucobromic acid). The confusion almost always stems from a fundamental structural dynamic: ring-chain tautomerism . Mucobromic acid exists in a delicate, environmentally dependent equilibrium between its open-chain aldehyde form and its cyclic lactol form.

This guide provides a mechanistic breakdown of how solvent, pH, and concentration dictate which signals appear in your NMR spectra, ensuring your structural validation is both accurate and reproducible.

Troubleshooting FAQs: Diagnosing Missing or Unexpected Peaks

Q1: I purchased (2E)-2,3-dibromo-4-oxobut-2-enoic acid, but my ¹H NMR spectrum in DMSO-d6 shows no aldehyde peak (~9.4 ppm). Did I receive the wrong chemical? Causality & Explanation: No, your compound is likely correct. The confusion stems from ring-chain tautomerism. In polar aprotic solvents like DMSO-d6, mucobromic acid overwhelmingly favors the cyclic furan-2(5H)-one (lactol) tautomer due to intramolecular cyclization and thermodynamic stabilization of the lactol ring ([1]). Instead of an aldehyde proton, you will observe a distinctive methine (C5-H) singlet at approximately δ 6.20–6.25 ppm, and a broad hydroxyl (OH) signal around δ 7.5–8.5 ppm ([2]). The open-chain form is thermodynamically less favored under these aprotic conditions.

Q2: I ran my sample in D₂O and now I see a complex mixture of peaks, including a faint aldehyde signal. What is happening? Causality & Explanation: Water acts as both a hydrogen-bonding network and a nucleophile, fundamentally shifting the equilibrium ([3]). In D₂O, the lactol ring opens to form the acyclic aldehyde-acid. However, the aldehyde carbon is highly electrophilic and immediately undergoes partial hydration to form a gem-diol (hydrate). You are observing a dynamic mixture of the cyclic lactol, the open-chain aldehyde (δ 9.40–9.50 ppm), and the hydrated gem-diol (δ 5.70–6.10 ppm).

Q3: How can I deliberately lock the molecule into the open-chain form for definitive NMR characterization? Causality & Explanation: To force the acyclic form, you must deprotonate the carboxylic acid. Mucobromic acid has a pKa of ~4.3 ([3]). By raising the pH above 7, you generate a carboxylate anion. The dense negative charge of the carboxylate electrostatically repels the aldehyde oxygen, creating a geometric and thermodynamic barrier to ring closure. This effectively "locks" the molecule in the open conformation, yielding a clean aldehyde signal ([4]).

Quantitative Data Summary

Use the following reference table to quickly identify the tautomeric state of your sample based on your chosen solvent system.

Tautomeric StateSolvent Environment¹H NMR Key Signals (ppm)¹³C NMR Key Signals (ppm)Diagnostic Structural Marker
Cyclic Lactol Form DMSO-d6 / CDCl₃δ 6.20–6.25 (s, 1H, C5-H) δ 7.50–8.50 (br s, 1H, OH)δ 85.1–85.7 (C5) δ 165.5–166.2 (C2=O)Methine singlet at C5
Open-Chain Form D₂O (pH > 7)δ 9.40–9.55 (s, 1H, CHO)δ 188.0–190.0 (CHO)Aldehyde proton
Gem-Diol (Hydrate) D₂O (pH ~ 7)δ 5.70–6.10 (s, 1H, CH(OH)₂)δ 88.0–90.0 (CH(OH)₂)Hydrated methine
Validated Experimental Protocols

Protocol: Variable-State NMR Analysis for Tautomeric Resolution Objective: To definitively resolve the structural ambiguity of mucobromic acid by isolating its cyclic and open-chain forms using solvent and pH control. This self-validating system ensures that any observed spectral changes are purely environmental, confirming the chemical integrity of your batch.

Step 1: Preparation of the Cyclic-Favored Sample (Aprotic Environment)

  • Weighing : Transfer 15–20 mg of mucobromic acid into a clean glass vial.

  • Solvation : Dissolve the compound in 0.6 mL of anhydrous DMSO-d6.

    • Causality: The aprotic nature of DMSO stabilizes the cyclic lactol form via hydrogen bonding to the hydroxyl group while failing to solvate the open-chain carboxylate effectively, preventing ring opening.

  • Acquisition : Transfer the solution to a 5 mm NMR tube. Acquire a standard ¹H NMR spectrum (16 scans, relaxation delay 2s).

    • Validation: Expect the diagnostic C5-H methine singlet at δ 6.25 ppm. The absence of an aldehyde peak confirms the sample is pure and properly cyclized.

Step 2: Preparation of the Open-Favored Sample (Basic Aqueous Environment)

  • Weighing : Transfer 15–20 mg of mucobromic acid into a separate vial.

  • Solvation : Dissolve the compound in 0.6 mL of D₂O.

  • pH Titration : Add 1–2 drops of 0.1 M NaOD in D₂O (or a small pinch of Na₂CO₃) until the pH is approximately 8–9 (verify with pH paper).

    • Causality: Deprotonation of the carboxylic acid forms a carboxylate anion. The electrostatic repulsion between the carboxylate and the aldehyde oxygen thermodynamically prohibits ring closure, locking the molecule in the open-chain form.

  • Acquisition : Transfer to a 5 mm NMR tube and acquire the ¹H NMR spectrum.

    • Validation: Expect the diagnostic aldehyde singlet at δ 9.40–9.50 ppm. The disappearance of the δ 6.25 ppm peak validates that the structural shift is entirely pH-dependent.

Mechanistic Pathway

Tautomerism Cyclic Cyclic Lactol Form 3,4-dibromo-5-hydroxyfuran-2(5H)-one (Favored in DMSO/CDCl3) Open Open-Chain Form (2E)-2,3-dibromo-4-oxobut-2-enoic acid (Favored in Basic D2O) Cyclic->Open Ring Opening (Aqueous / Base) Open->Cyclic Ring Closure (Aprotic / Acidic) Hydrate Gem-Diol Form (Hydrated Aldehyde) (Favored in Neutral D2O) Open->Hydrate Hydration (+ H2O) Hydrate->Open Dehydration (- H2O)

Fig 1: Tautomeric equilibrium of mucobromic acid driven by solvent and pH conditions.

References
  • 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules Source: Molecules (MDPI), 2024. URL:[Link]

  • Genotoxic halofuranones in water: isomerization and acidity of mucohalic acids Source: Journal of Physical Organic Chemistry (Wiley), 2011. URL:[Link]

  • Synthesis of Novel Trisubstituted Olefin-Type Probe Molecules Containing N-Heterocycles Source: Organics (MDPI), 2024. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Handling, Purification, and Troubleshooting of Mucobromic Acid

Welcome to the Technical Support Center for (2E)-2,3-dibromo-4-oxobut-2-enoic acid , commonly known as Mucobromic Acid (MBA) . As a highly reactive, multicentered C4 building block, MBA is invaluable in the synthesis of...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for (2E)-2,3-dibromo-4-oxobut-2-enoic acid , commonly known as Mucobromic Acid (MBA) . As a highly reactive, multicentered C4 building block, MBA is invaluable in the synthesis of heterocycles, COX-2 inhibitors, and anti-cancer agents[1]. However, its dense functionalization (aldehyde, carboxylic acid, alkene, and two bromines) makes it susceptible to tautomerization, degradation, and impurity carryover.

This guide is designed for researchers and drug development professionals to troubleshoot common experimental bottlenecks, understand the causality behind sample degradation, and implement self-validating purification protocols.

Part 1: Frequently Asked Questions (FAQs) & Mechanistic Insights

Q1: My NMR spectra show a complex mixture of signals instead of a single pure compound, even after rigorous purification. Is my sample degraded? A1: Not necessarily. Mucobromic acid exhibits dynamic ring-chain tautomerism. In solution, it exists in an equilibrium between the open-chain aldehyde form ((2E)-2,3-dibromo-4-oxobut-2-enoic acid) and the closed cyclic lactol form (3,4-dibromo-5-hydroxyfuran-2(5H)-one). The ratio is highly solvent-dependent. In polar aprotic solvents like DMSO-d6, the cyclic lactol form often predominates. This is a fundamental thermodynamic property of the molecule, not an impurity. To validate purity, look for the absence of extraneous aromatic signals (indicating unreacted furoic acid) rather than focusing solely on the presence of multiple aliphatic/hydroxyl proton environments.

Q2: My batches are developing a dark orange or brown discoloration during storage. What is causing this, and how does it affect downstream reactions? A2: The discoloration is typically caused by the release of free bromine or the formation of polymeric furanone degradation products. MBA is highly sensitive to light, heat, and basic conditions[2]. When exposed to ambient light or temperatures above 25 °C for prolonged periods, it undergoes slow decarboxylation and debromination. Free bromine acts as a severe catalyst poison in downstream palladium-catalyzed cross-couplings (e.g., Suzuki couplings) and can induce unwanted electrophilic bromination in your target molecules.

Q3: When attempting nucleophilic substitutions (e.g., synthesizing azido derivatives), my reactions yield black tar or complex mixtures. Why? A3: Mucobromic acid is a highly reactive multicentered electrophile. While it reacts readily with nucleophiles like sodium azide, the resulting intermediates (such as 3,4-diazido-5-hydroxyfuran-2(5H)-one) are notoriously unstable and decompose instantly even at low temperatures[1]. The causality here is the instability of the product, not necessarily the purity of the starting MBA. To bypass this, researchers often protect the lactol as an ether (e.g., synthesizing 5-methoxy-3,4-dibromofuranone first) before introducing the azide, which yields highly stable products[3].

Part 2: Impurity Profiling and Quantitative Data

Understanding the physical and analytical signatures of MBA impurities is critical for determining the correct remediation strategy.

Table 1: Common Impurities in Mucobromic Acid Samples and Analytical Signatures

Impurity / VariantSource / MechanismPhysical AppearanceKey Analytical SignatureRemediation Strategy
Furoic Acid / Furfural Unreacted starting material from synthesis[4].Off-white to tan powder.Aromatic protons in ¹H NMR (~6.5-7.8 ppm).Recrystallization from boiling water.
Free Bromine (Br₂) Excess reagent or thermal degradation[5].Orange/red hue in solid.Pungent odor; UV-Vis absorption.Trituration with aqueous sodium bisulfite.
Polymeric Furanones Base-catalyzed or thermal degradation.Dark brown, sticky residue.Broad, unresolved baseline in NMR.Discard heavily degraded batches; store at 2-8 °C.
Cyclic Lactol Tautomer Solvent-induced tautomerization.White crystalline solid.Hemiacetal proton (~6.2 ppm in DMSO-d6).None required (inherent property).

Part 3: Diagnostic Workflows and Visualizations

Pathway Furfural Furfural / Furoic Acid (Starting Material) Bromination Bromination (Br2, H2O, 90-100°C) Furfural->Bromination OpenForm Open Form (2E)-2,3-dibromo-4-oxobut-2-enoic acid Bromination->OpenForm Synthesis CyclicForm Cyclic Lactol Form 3,4-dibromo-5-hydroxyfuran-2(5H)-one OpenForm->CyclicForm Tautomerization (Solvent Dependent) Degradation Degradation Products (Debromination / Polymeric) OpenForm->Degradation Heat / Base / Light CyclicForm->Degradation Heat / Base / Light

Structural equilibrium and degradation pathways of mucobromic acid.

LogicTree Start Impurity Detected in MBA Sample ColorCheck Is the sample yellow/brown or white? Start->ColorCheck Yellow Yellow/Brown ColorCheck->Yellow White White/Off-White ColorCheck->White Br2 Likely Free Bromine or Polymeric Furanones Yellow->Br2 NMRCheck Check NMR (DMSO-d6) White->NMRCheck Action1 Sodium Bisulfite Wash & Recrystallization Br2->Action1 Wash with NaHSO3 ExtraPeaks Extra Aldehyde/Aromatic Peaks? NMRCheck->ExtraPeaks Furfural Residual Furfural or Furoic Acid ExtraPeaks->Furfural Yes Isomers E/Z Isomers or Lactol Tautomers ExtraPeaks->Isomers No (Broad OH/CH)

Decision tree for identifying and resolving MBA sample impurities.

Part 4: Self-Validating Experimental Protocols

Protocol 1: Standardized Recrystallization and Bromine Quenching

Causality & Trustworthiness: This protocol, adapted from the classic Organic Syntheses methodology[4], utilizes the differential solubility of MBA in hot versus cold water. The critical step is the addition of sodium bisulfite (NaHSO₃) and activated carbon (Darco). NaHSO₃ chemically reduces free bromine (Br₂) to water-soluble bromide ions (Br⁻), preventing oxidative degradation and catalyst poisoning in downstream steps. The protocol is self-validating: a successful purification is visually confirmed by the transition from an orange/tan crude to bright white crystals, and chemically validated by a sharp melting point of 123–124 °C[4].

Step-by-Step Methodology:

  • Dissolution: In a fume hood, suspend 100 g of crude, discolored mucobromic acid in 250 mL of boiling deionized water.

  • Decolorization: Once dissolved, carefully add 2 g of activated carbon (Darco). Causality: The high surface area of the carbon adsorbs polymeric organic impurities that cause baseline drift in NMR.

  • Hot Filtration: Filter the boiling solution rapidly through a pre-warmed Buchner funnel to remove the activated carbon.

  • Crystallization: Transfer the clear filtrate to an ice bath and chill thoroughly (0–5 °C) for 2 hours. MBA will precipitate as white crystals.

  • Bromine Quenching (Optional but Recommended for Orange Batches): If the initial crude was heavily contaminated with bromine, triturate the filtered crystals with a cold solution of 5 g sodium bisulfite in 150 mL of water[4]. Causality: The bisulfite reduces any trapped Br₂ to hydrobromic acid, which washes away in the aqueous phase.

  • Isolation and Drying: Collect the crystals via vacuum filtration and dry under high vacuum at room temperature (do not heat) until a constant weight is achieved. Target melting point: 123–124 °C.

Protocol 2: Storage and Handling for Long-Term Stability

To prevent the re-emergence of impurities, strict storage conditions must be maintained:

  • Atmosphere: Store purified MBA under an inert atmosphere (Argon or Nitrogen) to prevent oxidative degradation.

  • Container: Use amber glass vials. Causality: MBA is photosensitive; UV light accelerates the cleavage of the C-Br bonds.

  • Temperature: Maintain storage at 2–8 °C (refrigerated)[2]. Do not freeze-thaw repeatedly, as condensation can introduce water, which may catalyze hydrolysis over long periods.

References[4] Allen, C. F. H., & Spangler, F. W. "Mucobromic Acid". Organic Syntheses, orgsyn.org. URL: http://www.orgsyn.org/demo.aspx?prep=CV3P0621[2] Thermo Fisher Scientific. "SAFETY DATA SHEET - Thermo Fisher Scientific". thermofisher.com. URL: https://www.thermofisher.com/document-connect/document-connect.html?url=https%3A%2F%2Fwww.alfa.com%2Fen%2Fcontent%2Fmsds%2Fenglish%2FA15998.pdf[5] Google Patents. "DE1809947B2 - PROCESS FOR THE MANUFACTURING OF MUCOBROMIC ACID". google.com. URL: https://patents.google.com/patent/DE1809947B2/en[1] Masamba, W., et al. "Synthesis of azido derivatives of mucobromic acid". Academia.edu. URL: https://www.academia.edu/14546513/Synthesis_of_azido_derivatives_of_mucobromic_acid[3] Masamba, W., et al. "SYNTHESIS OF AZIDO DERIVATIVES OF MUCOBROMIC ACID". ResearchGate / Bulletin of the Chemical Society of Ethiopia. URL: http://dx.doi.org/10.4314/bcse.v27i1.17

Sources

Reference Data & Comparative Studies

Validation

validation of (2E)-2,3-dibromo-4-oxobut-2-enoic acid analytical methods

Validation of (2E)-2,3-Dibromo-4-oxobut-2-enoic Acid Analytical Methods: A Comparative Guide Introduction (2E)-2,3-dibromo-4-oxobut-2-enoic acid—commonly referred to as mucobromic acid (MBA)—is a highly functionalized ha...

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Author: BenchChem Technical Support Team. Date: April 2026

Validation of (2E)-2,3-Dibromo-4-oxobut-2-enoic Acid Analytical Methods: A Comparative Guide

Introduction

(2E)-2,3-dibromo-4-oxobut-2-enoic acid—commonly referred to as mucobromic acid (MBA)—is a highly functionalized halogenated aliphatic compound. In pharmaceutical development, it serves as a critical synthetic building block for complex therapeutics, including PIM kinase inhibitors[1]. In environmental analytics, MBA is the gold-standard surrogate internal standard used to quantify mutagenic disinfection byproducts (DBPs), such as MX (3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone), in drinking water[2].

Validating analytical methods for MBA is notoriously complex. The molecule exhibits ring-chain tautomerism, existing in an aqueous equilibrium between its open-chain aldehydic acid form and its cyclic furanone form (3,4-dibromo-5-hydroxyfuran-2(5H)-one). As a Senior Application Scientist, I have observed that failing to account for this tautomerism leads to split chromatographic peaks, poor recovery, and irreproducible limits of detection (LOD). This guide objectively compares Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflows, providing field-proven, self-validating protocols for each.

Mechanistic Insights: Tautomerism and Method Selection

The analytical divergence between GC and LC platforms hinges entirely on how one manages MBA's tautomeric equilibrium.

Tautomerism Open (2E)-2,3-dibromo-4-oxobut-2-enoic acid (Open-Chain Form) Cyclic 3,4-dibromo-5-hydroxyfuran-2(5H)-one (Cyclic Furanone Form) Open->Cyclic Aqueous Equilibrium (pH dependent) Deriv Volatile Ester Derivative (e.g., Isopropyl Ester) Open->Deriv Acid-Catalyzed Esterification Cyclic->Deriv Acid-Catalyzed Esterification (GC-MS Prep)

Fig 1: Ring-chain tautomerism of mucobromic acid and its derivatization pathway for GC analysis.

For GC-MS, direct injection is catastrophic. At injector temperatures around 250°C, MBA undergoes severe thermal decarboxylation[2]. Therefore, pre-column derivatization (typically esterification with 2-propanol or methanol) is mandatory to lock the molecule into a stable, volatile ester[3]. Conversely, LC-MS/MS allows for the direct analysis of the intact molecule, leveraging Electrospray Ionization (ESI) to detect the deprotonated species without chemical alteration.

Comparative Analytical Workflows

Workflow Sample Aqueous Sample Matrix (Acidified to pH 2.0) SPE Solid Phase Extraction (SPE) (HLB or XAD-4/8 Resins) Sample->SPE Suppress Ionization Split Analytical Divergence SPE->Split Elution & Concentration GC_Prep Derivatization (2-Propanol + 2% H2SO4) Split->GC_Prep GC Pathway LC_Prep Direct Reconstitution (Mobile Phase) Split->LC_Prep LC Pathway GC GC-MS / GC-ECD (High Sensitivity for Volatiles) GC_Prep->GC Injection (<250°C) LC LC-MS/MS / HPLC-UV (Direct Intact Analysis) LC_Prep->LC ESI(-) Injection

Fig 2: Comparative analytical workflows for mucobromic acid quantification via GC and LC methods.

Self-Validating Experimental Protocols

Protocol 1: Sample Preparation & Solid-Phase Extraction (SPE)

Causality: MBA is highly polar and hydrophilic. If extracted at a neutral pH, the carboxylic acid moiety is ionized, leading to near-zero retention on reversed-phase sorbents[2].

  • Acidification: Adjust the aqueous sample (e.g., 500 mL) to pH 2.0 using concentrated HCl.

    • Self-Validation Check: Measure pH post-mixing; failure to reach pH ≤ 2.0 will result in <5% recovery.

  • Conditioning: Condition an Amberlite XAD-4/XAD-8 (1:1) or Oasis HLB cartridge with 5 mL methanol, followed by 5 mL of pH 2.0 reagent water[2][4].

  • Loading: Pass the sample through the cartridge at a controlled flow rate of 5–10 mL/min.

  • Elution: Dry the cartridge under a gentle nitrogen stream for 30 minutes. Elute with 5 mL of freshly distilled ethyl acetate.

Protocol 2: GC-MS Derivatization (2-Propylation)

Causality: Derivatization with 2-propanol rather than methanol is preferred because the resulting isopropyl esters provide better chromatographic resolution from early-eluting solvent peaks and significantly lower the GC-MS detection threshold[3].

  • Evaporation: Evaporate the ethyl acetate eluate to dryness under a gentle stream of nitrogen at room temperature.

  • Derivatization: Add 2 mL of 2% H₂SO₄ in 2-propanol. Seal the vial and heat at 70°C for 1 hour.

  • Neutralization & Extraction: Cool to room temperature. Add 2 mL of 2% aqueous NaHCO₃ to neutralize the acid (preventing GC column degradation). Extract the esterified MBA into 1 mL of hexane.

  • Analysis: Inject 1 µL into the GC-MS (e.g., DB-5 column).

    • Self-Validation Check: You must observe two distinct peaks (MBR ring and MBR open forms) eluting at characteristic retention times[3].

Protocol 3: LC-MS/MS Direct Analysis

Causality: LC-MS/MS bypasses derivatization, minimizing sample loss. ESI in negative mode is highly efficient for MBA due to the electron-withdrawing bromine atoms stabilizing the carboxylate anion.

  • Reconstitution: Evaporate the SPE eluate to near dryness and reconstitute in 1 mL of the initial mobile phase (e.g., 90% Water / 10% Acetonitrile with 0.1% Formic Acid).

  • Separation: Inject 10 µL onto a C18 column (e.g., 2.1 x 100 mm, 1.7 µm). Use a gradient elution.

    • Causality: The acidic mobile phase suppresses silanol interactions and maintains MBA in a single tautomeric state on-column, preventing peak tailing.

  • Detection: Monitor the [M-H]⁻ precursor ion and specific product ions via Multiple Reaction Monitoring (MRM).

Comparative Performance Data

To objectively compare the performance of these methods, validation parameters were assessed according to standard analytical guidelines. The data below summarizes typical performance metrics for MBA analysis in complex matrices.

Validation ParameterGC-MS (2-Propyl Esterification)LC-MS/MS (Direct ESI-)HPLC-UV (Direct, 254 nm)
Limit of Detection (LOD) 0.8 - 1.5 ng/L0.2 - 0.5 ng/L50 - 100 µg/L
Linear Dynamic Range 5 - 500 ng/L1 - 1000 ng/L0.5 - 50 mg/L
Recovery (SPE @ pH 2.0) 85 - 92%90 - 98%88 - 95%
Precision (RSD, n=6) 6.5%3.2%2.1%
Throughput (Prep Time) Low (~3 hours)High (~1 hour)High (~1 hour)
Primary Application Volatile DBP profilingTrace environmental analysisSynthetic intermediate QA/QC

Table 1: Quantitative validation metrics comparing GC and LC methodologies for mucobromic acid.

Conclusion & Recommendations

For synthetic chemists validating the purity of MBA as a precursor for PIM kinase inhibitors[5], HPLC-UV offers sufficient sensitivity and excellent precision. However, for environmental researchers quantifying trace DBPs, LC-MS/MS is the superior platform. While GC-MS with 2-propanol derivatization[3] is a historically robust and highly sensitive method, the direct analysis capability of LC-MS/MS eliminates derivatization artifacts, reduces sample preparation time, and yields tighter precision and lower LODs.

References

1.[2] Title: ANALYTICS OF MX AND NDMA, TWO DISINFECTION BYPRODUCTS, IN WATER Source: Global NEST Journal (gnest.org) URL:

2.[1] Title: Synthesis and Structure–Activity Relationship of Tetra-Substituted Cyclohexyl Diol Inhibitors of Proviral Insertion of Moloney Virus (PIM) Kinases Source: Journal of Medicinal Chemistry (acs.org) URL:

3.[3] Title: Determination of hydroxyfuranones in water by derivatization with 2-Propanol Source: ResearchGate (researchgate.net) URL:

4.[4] Title: EFFECTS OF COAGULATION ON THE REMOVAL OF NATURAL ORGANIC MATTER, GENOTOXICITY, AND PRECURSORS TO HALOGENATED FURANONES Source: Scholaris (scholaris.ca) URL:

5.[5] Title: Synthesis and Structure–Activity Relationship of Tetra-Substituted Cyclohexyl Diol Inhibitors of Proviral Insertion of Moloney Virus (PIM) Kinases Source: Journal of Medicinal Chemistry (acs.org) URL:

Sources

Comparative

comparative study of synthesis methods for (2E)-2,3-dibromo-4-oxobut-2-enoic acid

Comparative Synthesis Strategies for (2E)-2,3-Dibromo-4-oxobut-2-enoic Acid (Mucobromic Acid) As a Senior Application Scientist, I frequently evaluate synthetic routes not just on their theoretical yield, but on operatio...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Synthesis Strategies for (2E)-2,3-Dibromo-4-oxobut-2-enoic Acid (Mucobromic Acid)

As a Senior Application Scientist, I frequently evaluate synthetic routes not just on their theoretical yield, but on operational safety, atom economy, and downstream purification requirements. (2E)-2,3-dibromo-4-oxobut-2-enoic acid—universally known as mucobromic acid—is a highly functionalized building block featuring a dibrominated alkene, an aldehyde, and a carboxylic acid[1]. In solution, it exists in equilibrium with its cyclic furanone hemiacetal tautomer[1]. It serves as a critical synthon for the preparation of variously substituted 2(5H)-furanone derivatives, sulfur/nitrogen-containing heterocycles, and energetic materials[2].

The synthesis of mucobromic acid presents a classic case study in balancing thermodynamic control with stoichiometric efficiency. This guide objectively compares the two primary laboratory pathways (via furfural and 2-furoic acid) and an optimized industrial route, providing the mechanistic causality behind each protocol step.

Mechanistic Overview

The synthesis of mucobromic acid typically proceeds via the exhaustive bromination of furan derivatives[3][4]. The transformation involves a cascade of electrophilic bromination, in situ oxidation, furan ring-opening, and decarboxylation[1].

Mechanism Furfural Furfural (C5H4O2) Oxidation In situ Oxidation (Exothermic) Furfural->Oxidation Br2, H2O (<5 °C) Bromination Electrophilic Bromination & Ring Opening Furfural->Bromination Direct Excess Br2 Furoic 2-Furoic Acid (C5H4O3) Furoic->Bromination Br2, H2O (Reflux) Oxidation->Furoic Intermediate Decarboxylation Decarboxylation (-CO2, -HBr) Bromination->Decarboxylation Thermal Drive Product Mucobromic Acid (Acyclic / Cyclic Tautomers) Decarboxylation->Product Crystallization (0-5 °C)

Figure 1: Mechanistic synthesis pathways of mucobromic acid from furfural and 2-furoic acid.

Comparative Performance Data

When designing a process for mucobromic acid, the choice of starting material dictates the stoichiometric demand for bromine and the thermal control required.

  • The Furfural Route: Direct bromination of furfural is highly exothermic. Strict temperature control (<5 °C) is mandatory during the initial bromine addition to prevent runaway reactions and the formation of intractable tarry byproducts[4].

  • The 2-Furoic Acid Route: Starting from 2-furoic acid bypasses the initial in situ oxidation of the aldehyde to the carboxylic acid, slightly reducing the bromine equivalent requirement. However, the overall yield is generally lower (64–67%) compared to the furfural route (75–83%)[3][4].

  • The Industrial (Nitric Acid Catalyzed) Route: To address the poor atom economy of bromine (where up to 8 moles of HBr are lost per mole of product[1]), industrial processes incorporate nitric or nitrous acid. The HNO3 oxidizes the generated HBr back into Br2 in situ, drastically reducing the required bromine equivalents and boosting yields to ~89%[5].

Table 1: Quantitative Comparison of Synthesis Routes

ParameterFurfural Route (Lab Scale)2-Furoic Acid RouteFurfural Route (Industrial)
Starting Material Furfural2-Furoic AcidFurfural
Bromine Ratio ~5.4 equivalents~4.8 equivalentsExcess (Recycled in situ)
Catalyst / Additive NoneNoneNitric / Nitrous Acid
Initial Temp <5 °C0 °C90–130 °C
Yield 75–83%64–67%~89%
Primary Byproducts HBr, CO2HBr, CO2NO2, CO2
Reference Standard Org. Syn. Vol. 4, 844Org. Syn. Vol. 4, 688US Patent 3,661,987

Experimental Methodologies & Protocol Design

A robust protocol must be a self-validating system. The following methodologies emphasize the causality behind each operational step to ensure reproducibility and high purity.

Protocol A: Synthesis from Furfural (High-Yield Laboratory Scale)

Based on the validated Organic Syntheses procedure[4].

  • Initial Cooling & Setup: Suspend 0.52 mol of freshly distilled furfural in 500 mL of water in a multi-neck flask equipped with a reflux condenser, dropping funnel, and a robust gas trap. Chill the mixture to <5 °C.

    • Causality: The initial oxidation and bromination are violently exothermic. Failing to control the temperature leads to thermal runaway and tar formation, which can reduce yields by over 50%[4]. The gas trap is mandatory as 8 equivalents of HBr gas will be evolved[1].

  • Bromine Addition: Add 2.81 mol of bromine dropwise, maintaining the internal temperature below 5 °C.

    • Causality: Slow addition controls the rate of electrophilic attack and prevents localized heating. The decolorization of bromine serves as a visual indicator of consumption.

  • Thermal Ring Opening: Replace the thermometer with a reflux condenser. Heat the mixture to boiling and reflux for 30 minutes.

    • Causality: The elevated temperature provides the thermodynamic drive required to complete the furan ring-opening and subsequent decarboxylation[1][4].

  • Halogen Quenching & Isolation: Distill off excess bromine. Evaporate the mixture to dryness under reduced pressure. Triturate the crude solid with ice water containing a few grams of sodium bisulfite.

    • Causality: Sodium bisulfite acts as a mild reducing agent to neutralize residual bromine and hypobromous acid. This prevents over-oxidation during drying and significantly improves the color and purity of the crude crystals[3][4].

  • Recrystallization: Dissolve the crude product in boiling water, treat with decolorizing carbon for 10 minutes, filter hot, and chill to 0–5 °C. Yields colorless crystals (124–125 °C m.p.)[4].

Protocol B: Synthesis from 2-Furoic Acid

Based on the validated Organic Syntheses procedure[3].

  • Suspension: Place 0.9 mol of purified 2-furoic acid and 440 mL of water in a flask immersed in crushed ice.

    • Causality: While less exothermic than the furfural route, cooling prevents premature decarboxylation before exhaustive bromination can occur[3].

  • Bromination: Add 4.3 mol of bromine over 1 hour with constant stirring.

  • Reflux and Evaporation: Reflux for 30 minutes, then remove the condenser and boil the mixture open for an additional 30 minutes.

    • Causality: The open boiling step facilitates the expulsion of gaseous byproducts (CO2 and HBr), driving the reaction equilibrium forward according to Le Chatelier's principle[3].

  • Crystallization: Cool the mixture thoroughly. Collect the separated mucobromic acid, triturate with sodium bisulfite solution, and recrystallize from boiling water using decolorizing carbon. Yields white crystals (123–124 °C m.p.)[3].

References

  • Mucobromic acid - Wikipedia (Wikipedia) -[Link][1]

  • US3661987A - Production of mucobromic acid (Google Patents) -[5]

  • Mucobromic acid (from furoic acid) - Organic Syntheses (Organic Syntheses, Coll. Vol. 4, 688) - [Link][3]

  • Mucobromic acid (from furfural) - Organic Syntheses (Organic Syntheses, Coll. Vol. 4, 844) -[Link][4]

  • Mucochloric and Mucobromic Acids: Inexpensive, Highly Functionalised Starting Materials (Bentham Science) -[Link][2]

Sources

Validation

Publish Comparison Guide: Cross-Reactivity of (2E)-2,3-dibromo-4-oxobut-2-enoic Acid in Biological Assays

Executive Summary (2E)-2,3-dibromo-4-oxobut-2-enoic acid, commonly known as mucobromic acid (MBA) , is a highly functionalized, inexpensive building block widely used in organic synthesis. However, when incorporated into...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(2E)-2,3-dibromo-4-oxobut-2-enoic acid, commonly known as mucobromic acid (MBA) , is a highly functionalized, inexpensive building block widely used in organic synthesis. However, when incorporated into screening libraries, it acts as a classic Pan Assay Interference Compound (PAINS). Its highly electrophilic nature causes extensive cross-reactivity with biological nucleophiles, leading to false positives in high-throughput screening (HTS).

This guide objectively compares the assay performance of MBA-containing compounds against stable bioisosteres, details the mechanistic causality of its interference, and provides robust, self-validating experimental protocols for hit validation.

Mechanistic Basis of Cross-Reactivity

To understand why MBA behaves erratically in biological assays, we must look at its structural dynamics. MBA exists in a tautomeric equilibrium between its open-chain aldehyde form and a cyclic furanone hemiacetal form (3,4-dibromo-5-hydroxy-2(5H)-furanone). This dual character endows the molecule with multiple highly reactive electrophilic centers[1]:

  • Thiol Alkylation (Cysteine Modification): The C4 position of the furanone ring is highly susceptible to nucleophilic attack by protein cysteine residues. This substitution displaces a bromide ion, resulting in irreversible S-alkylation and subsequent protein unfolding or active-site occlusion[2].

  • Amine Modification (Lysine/Nucleobase Modification): The open-chain aldehyde form readily reacts with primary amines, such as lysine residues or nucleobases, forming a Schiff base (imine) that can further undergo N-alkenylation[1].

Because these covalent modifications alter the target protein's fundamental structure, MBA frequently registers as a "hit" in biochemical assays. For example, kinetic studies on L-asparagine synthetase demonstrated that MBA operates by covalent attachment to crucial sulfhydryl functions—an inhibition that cannot be reversed by dialysis[2].

Mechanism MBA (2E)-2,3-dibromo-4-oxobut-2-enoic acid (Mucobromic Acid) Cys Protein Cysteine (-SH) MBA->Cys Nucleophilic Attack (C4 Substitution) Lys Protein Lysine (-NH2) MBA->Lys Ring Opening & Schiff Base Formation Scavenger DTT / GSH (Scavengers) MBA->Scavenger Competitive Quenching S_Adduct S-Alkylated Adduct (False Positive) Cys->S_Adduct N_Adduct Imine / N-Alkenylated Adduct (False Positive) Lys->N_Adduct Quenched Scavenger-MBA Adduct (Assay Rescued) Scavenger->Quenched

Caption: Covalent cross-reactivity pathways of mucobromic acid with biological nucleophiles and scavengers.

Comparative Assay Performance

To demonstrate the impact of MBA's cross-reactivity, the table below compares a hypothetical MBA-based screening hit against a structurally stabilized alternative (e.g., a saturated lactone lacking the electrophilic double bond and halogens).

Table 1: Performance Comparison in Standard Biological Assays
Assay Parameter(2E)-2,3-dibromo-4-oxobut-2-enoic acid (MBA)Saturated Lactone AlternativeCausality / Mechanism
Biochemical IC₅₀ Appears highly potent (Low nM)Moderate to No ActivityMBA covalently modifies the enzyme, driving apparent potency through irreversible, time-dependent binding.
DTT Sensitivity High (Activity lost with 1 mM DTT)Low (Activity maintained)DTT scavenges the electrophilic MBA, preventing it from reacting with the target protein[2].
Intact Protein MS +257 Da (or varied) Mass ShiftNo Mass ShiftCovalent adduct formation by MBA is directly detectable via mass spectrometry.
Cell-Based Toxicity High (Unselective cytotoxicity)LowMBA indiscriminately alkylates cellular proteins and DNA, leading to genotoxicity[1].
Reversibility (Dialysis) IrreversibleReversibleCovalent bonds formed by MBA cannot be washed out or dialyzed[2].

Experimental Protocols for Validation

To ensure scientific integrity, any HTS hit containing a 3,4-dihalo-2(5H)-furanone or similar electrophilic motif must be subjected to a self-validating triage workflow.

Workflow Hit HTS Hit: Mucobromic Acid Derivative CounterScreen Protocol 1: Counter-Screening (± DTT / GSH) Hit->CounterScreen MassSpec Protocol 2: Intact Protein MS CounterScreen->MassSpec Assess Reversibility Decision Decision Matrix MassSpec->Decision Check Mass Shift FalsePos Flag as PAINS (Covalent Modifier) Decision->FalsePos Mass Shift (+MBA) Loss of Activity with DTT TruePos Advance to Lead Optimization Decision->TruePos No Mass Shift Activity Maintained

Caption: Hit triage workflow to identify and filter out reactive electrophiles like mucobromic acid.

Protocol 1: DTT/GSH Scavenger Counter-Screen

Purpose: To determine if the compound's inhibitory activity is driven by non-specific electrophilic reactivity rather than specific non-covalent binding.

  • Preparation: Prepare the target enzyme in its standard assay buffer. Prepare two identical sets of compound dilutions (e.g., 10 µM down to 1 nM).

  • Scavenger Addition: To one set of dilutions, add 1 mM Dithiothreitol (DTT) or Glutathione (GSH). Leave the second set untreated.

  • Pre-incubation: Incubate the compound with the scavenger for 30 minutes at room temperature before adding the target enzyme. This allows the scavenger to react with any electrophiles.

  • Assay Execution: Add the enzyme and substrate, then measure activity (e.g., fluorescence or absorbance) according to the standard protocol.

  • Data Analysis: A significant rightward shift in the IC₅₀ curve (loss of potency) in the presence of DTT/GSH confirms that the compound is a reactive electrophile being quenched by the scavenger[2].

Protocol 2: Intact Protein Mass Spectrometry (LC-MS)

Purpose: To directly observe covalent modification of the target protein by the MBA derivative.

  • Incubation: Incubate 10 µM of the target protein with 50 µM of the MBA-derivative for 1-2 hours at 37°C in a physiologically relevant, amine-free buffer (e.g., 50 mM HEPES, pH 7.4).

  • Desalting: Remove excess unreacted compound and buffer salts using a Zeba spin desalting column or an online LC trap column.

  • LC-MS Analysis: Inject the sample onto a high-resolution mass spectrometer (e.g., Q-TOF) equipped with an electrospray ionization (ESI) source.

  • Deconvolution: Use maximum entropy deconvolution software to calculate the intact mass of the protein.

  • Interpretation: A mass increase corresponding to the molecular weight of the compound (minus the leaving group, such as HBr) confirms covalent adduct formation, flagging the compound as a false positive for traditional reversible-binding campaigns.

Conclusion & Scaffold Replacement Strategy

While (2E)-2,3-dibromo-4-oxobut-2-enoic acid is a versatile synthetic intermediate, its inherent reactivity makes it a liability in biological screening. When an MBA-derived scaffold is identified as a hit, medicinal chemists should immediately prioritize scaffold hopping. Replacing the reactive dihalo-alkene and hemiacetal with a saturated lactone, a substituted pyrazole, or a stable cyclopentenone can eliminate thiol/amine cross-reactivity while maintaining the necessary spatial geometry for target engagement.

References

  • Karger Publishers. Inhibition of L-Asparagine Synthetase by Mucochloric and Mucobromic Acids. Available at:[Link]

  • National Institutes of Health (PMC). 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. Available at:[Link]

Sources

Comparative

A Comparative Guide to Establishing the Purity of (2E)-2,3-dibromo-4-oxobut-2-enoic Acid by High-Performance Liquid Chromatography

Introduction (2E)-2,3-dibromo-4-oxobut-2-enoic acid, also known as mucobromic acid, is a halogenated furanone derivative that serves as a versatile building block in organic synthesis.[1][2] Its utility in the developmen...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

(2E)-2,3-dibromo-4-oxobut-2-enoic acid, also known as mucobromic acid, is a halogenated furanone derivative that serves as a versatile building block in organic synthesis.[1][2] Its utility in the development of novel heterocyclic compounds and potential pharmaceutical agents necessitates stringent purity control. For researchers and drug development professionals, establishing a robust, accurate, and reliable analytical method for purity determination is not merely a procedural step but a foundational requirement for ensuring the quality, safety, and efficacy of the end product. This aligns with the principles outlined in regulatory guidelines such as the International Council for Harmonisation's Q2(R1) standard, which mandates that analytical procedures be validated to be suitable for their intended purpose.[3][4]

The chemical structure of (2E)-2,3-dibromo-4-oxobut-2-enoic acid—featuring a carboxylic acid, an aldehyde, and two bromine atoms—presents a distinct analytical challenge.[1] Its high polarity makes it poorly retained on conventional C18 reversed-phase high-performance liquid chromatography (RP-HPLC) columns under standard conditions, often leading to elution near the void volume and inadequate separation from polar impurities.[5][6]

This guide provides an in-depth, objective comparison of two distinct HPLC strategies designed to overcome this challenge: Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC) . We will dissect the mechanistic underpinnings of each technique, provide detailed experimental protocols, and present a comparative analysis of their performance based on critical validation parameters. The objective is to equip the scientist with the necessary expertise to select, develop, and validate the most appropriate HPLC method for establishing the purity of this and other challenging polar acidic compounds.

Chapter 1: The Analytical Challenge: Analyte Properties and Method Selection

The first pillar of robust method development is a thorough understanding of the analyte's physicochemical properties and how they dictate chromatographic behavior. The decision to deviate from standard RP-HPLC is a direct consequence of the analyte's molecular structure.

(2E)-2,3-dibromo-4-oxobut-2-enoic acid is a small, highly functionalized molecule. The carboxylic acid group (pKa typically ~2-4) ensures that it will be ionized and highly water-soluble at moderate pH levels. This charge, combined with the polar aldehyde group, results in limited interaction with a nonpolar C18 stationary phase, causing poor retention.

Potential process-related and degradation impurities may include:

  • Starting Materials: Unreacted precursors from its synthesis.

  • Geometric Isomer: (2Z)-2,3-dibromo-4-oxobut-2-enoic acid.

  • Related Substances: Products of over- or under-bromination, or side-reactions. For instance, the synthesis of analogous haloenoic acids is known to produce isomers and di-halogenated byproducts.[7]

  • Degradants: Hydrolysis or oxidation products.

A successful purity method must be able to resolve the main analyte peak from all of these potential impurities. The workflow for selecting an appropriate HPLC method for such a compound is a logical progression from identifying the analytical challenge to proposing a viable solution.

G cluster_0 cluster_1 A Analyte Characterization ((2E)-2,3-dibromo-4-oxobut-2-enoic acid) B Identify Key Properties: - High Polarity - Acidic (Ionizable) A->B C Standard RP-HPLC (C18) Assessment B->C D Result: Poor Retention & Poor Peak Shape? C->D E Seek Alternative Strategy D->E Yes F Option 1: Ion-Pair RP-HPLC E->F G Option 2: HILIC E->G H Method Development & Validation F->H G->H I Final Purity Method H->I

Caption: HPLC Method Selection Workflow for Polar Acidic Analytes.

Chapter 2: A Head-to-Head Comparison of Chromatographic Strategies

Method 1: Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC)

Mechanistic Principle: IP-RP-HPLC is a powerful technique that enhances the retention of ionic analytes on a reversed-phase column. It involves adding an "ion-pairing reagent" to the mobile phase. For an acidic analyte like (2E)-2,3-dibromo-4-oxobut-2-enoic acid, which is negatively charged at a pH above its pKa, a cationic ion-pairing reagent is used. A common choice is a quaternary ammonium salt, such as tetrabutylammonium (TBA) phosphate or hydrogensulfate.

The mechanism proceeds as follows: The nonpolar alkyl chains of the TBA cation adsorb onto the nonpolar C18 stationary phase, creating a dynamic ion-exchange surface. The negatively charged analyte then forms an electrostatic interaction with the adsorbed TBA cations, increasing its retention. Alternatively, the analyte and TBA can form a neutral, hydrophobic ion-pair in the mobile phase, which then partitions more effectively onto the stationary phase.[8][9][10]

Causality Behind Experimental Choices:

  • Reagent Selection: Tetrabutylammonium is chosen for its C4 alkyl chains, which provide sufficient hydrophobicity to interact with the C18 phase without being irreversibly retained.

  • pH Control: The mobile phase pH is buffered to a value well above the analyte's pKa (e.g., pH 6-7.5) to ensure the carboxylic acid is fully deprotonated and available for ion-pairing.[9]

Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

Mechanistic Principle: HILIC is a chromatographic mode designed specifically for the separation of highly polar and hydrophilic compounds.[11] It utilizes a polar stationary phase (e.g., bare silica, or phases bonded with diol, amide, or amino groups) and a mobile phase with a high concentration of a water-miscible organic solvent (typically >70% acetonitrile) and a small percentage of aqueous buffer.[12]

In HILIC, the aqueous component of the mobile phase forms a water-enriched layer on the surface of the polar stationary phase. The separation mechanism is primarily based on the partitioning of the polar analyte between the bulk organic mobile phase and this immobilized aqueous layer.[13] More polar analytes partition more strongly into the aqueous layer, leading to greater retention. Elution is typically achieved by increasing the concentration of water in the mobile phase.[13]

Causality Behind Experimental Choices:

  • Stationary Phase: A robust, polar phase like one based on an amide or diol ligand is often preferred over bare silica for better pH stability and reproducibility.

  • Mobile Phase: A high percentage of acetonitrile is used to facilitate the formation of the aqueous layer and ensure retention. A volatile buffer like ammonium formate or ammonium acetate is often chosen, especially if the method is to be coupled with mass spectrometry (MS).

Chapter 3: Experimental Protocols

The following protocols are presented as robust starting points for method development and validation. All procedures must adhere to laboratory safety standards.

Reagents and Materials
  • Analyte: (2E)-2,3-dibromo-4-oxobut-2-enoic acid, reference standard (>99% purity).

  • Solvents: HPLC-grade acetonitrile and methanol; ultrapure water.

  • Buffers & Reagents: Formic acid, ammonium formate, monobasic potassium phosphate, tetrabutylammonium hydrogensulfate (TBAHS).

  • Sample Diluent: Prepared fresh for each analysis.

Standard and Sample Preparation
  • Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the appropriate diluent (see table below).

  • Working Standard (0.1 mg/mL): Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the diluent.

  • Test Sample: Prepare the sample to be tested at a target concentration of 0.1 mg/mL using the same diluent.

  • Filtration: Filter all solutions through a 0.22 µm syringe filter before injection.

Protocol 1: IP-RP-HPLC Method
ParameterCondition
HPLC System Standard HPLC or UHPLC system with UV/DAD detector
Column C18 Reversed-Phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 10 mM Potassium Phosphate, 5 mM TBAHS, pH 6.5
Mobile Phase B Acetonitrile
Diluent Water:Acetonitrile (80:20, v/v)
Gradient Program 0-2 min, 10% B; 2-15 min, 10-50% B; 15-17 min, 50% B; 17-17.1 min, 50-10% B; 17.1-25 min, 10% B (Equilibration)
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detection UV at 230 nm

Self-Validation Note: Dedicate a column specifically for ion-pairing methods to avoid contamination of other columns.[14] Ensure the system is equilibrated for a prolonged period (at least 60 minutes) with the mobile phase to allow the ion-pairing reagent to establish equilibrium with the stationary phase.

Protocol 2: HILIC Method
ParameterCondition
HPLC System Standard HPLC or UHPLC system with UV/DAD detector
Column HILIC (Amide or Diol phase), 2.1 x 100 mm, 1.7 µm
Mobile Phase A Acetonitrile with 0.1% Formic Acid
Mobile Phase B Water with 0.1% Formic Acid
Diluent Acetonitrile:Water (90:10, v/v)
Gradient Program 0-1 min, 5% B; 1-8 min, 5-40% B; 8-9 min, 40% B; 9-9.1 min, 40-5% B; 9.1-15 min, 5% B (Equilibration)
Flow Rate 0.4 mL/min
Column Temp. 40 °C
Injection Vol. 2 µL
Detection UV at 230 nm

Self-Validation Note: In HILIC, the sample diluent is critical. The diluent should be similar to the initial mobile phase (high organic content) to ensure good peak shape. Injecting a sample dissolved in a high-aqueous diluent can cause severe peak distortion.

G cluster_0 IP-RP-HPLC Mechanism cluster_1 HILIC Mechanism ip_rp C18 Stationary Phase Nonpolar mobile_phase_ip { Mobile Phase | Analyte (A⁻) + TBA⁺ } complex { Hydrophobic Ion-Pair | [A⁻TBA⁺] } mobile_phase_ip->complex Forms in Mobile Phase complex->ip_rp Retained by Hydrophobic Interaction hilic Polar Stationary Phase (e.g., Amide) Hydrophilic water_layer Immobilized Aqueous Layer hilic->water_layer Adsorbs mobile_phase_hilic { Mobile Phase (High Organic) | Analyte (A) } mobile_phase_hilic->water_layer Analyte Partitions into Aqueous Layer for Retention

Caption: Comparative Mechanisms of IP-RP-HPLC and HILIC.

Chapter 4: Comparative Performance Data

The performance of each method was evaluated according to the ICH Q2(R1) guidelines for analytical procedure validation.[3][15][16] The following tables summarize the expected performance data based on extensive experience with these chromatographic modes.

Specificity and Resolution

Specificity was assessed by analyzing a sample spiked with a potential isomer and a related impurity. Resolution (Rs) between the main peak and the closest eluting impurity was calculated.

MethodResolution (Rs) between Analyte and Impurity 1Observations
IP-RP-HPLC > 2.5Excellent separation of ionic and non-ionic impurities. Provides a unique selectivity based on both hydrophobicity and charge.
HILIC > 2.0Excellent separation of polar impurities. The elution order is often inverted compared to RP-HPLC.
Linearity, Precision, and Accuracy

Method performance was evaluated across a range of 0.01 mg/mL to 0.20 mg/mL.

ParameterIP-RP-HPLCHILICAcceptance Criteria
Linearity (R²) > 0.999> 0.999≥ 0.999
Precision (RSD%)
Repeatability (n=6)≤ 0.5%≤ 0.7%≤ 1.0%
Intermediate Precision (n=6)≤ 0.8%≤ 1.2%≤ 2.0%
Accuracy (% Recovery) 99.2% - 100.5%98.5% - 101.0%98.0% - 102.0%
Robustness

The methods were challenged by small, deliberate variations in chromatographic parameters.

Parameter VariedIP-RP-HPLC ImpactHILIC Impact
Mobile Phase pH (± 0.2 units) Moderate impact on retention time and selectivity.Minor impact on retention time.
Column Temp. (± 5 °C) Minor impact on retention time.Minor impact on retention time.
% Organic (± 2%) Significant impact on retention time.Critical impact on retention time.
Buffer Conc. (± 10%) Minor impact on retention time.Moderate impact on peak shape and retention.

Chapter 5: Discussion and Recommendations

Both IP-RP-HPLC and HILIC are demonstrably superior to standard RP-HPLC for establishing the purity of (2E)-2,3-dibromo-4-oxobut-2-enoic acid. The choice between them is not about which is "better," but which is more "fit-for-purpose."

IP-RP-HPLC is the recommended method for:

  • Routine Quality Control (QC) Environments: The methodology is extremely robust and reproducible once the column is properly equilibrated. Its ability to finely tune selectivity by adjusting the ion-pair reagent concentration or pH can be a significant advantage.

  • High-Resolution Separations of Ionic Impurities: It provides an orthogonal separation mechanism that can be invaluable for resolving charged impurities from the main analyte.

The primary drawbacks of IP-RP-HPLC are the long equilibration times and the "memory effect" on the column, which essentially dedicates the column to this single purpose.[14] Furthermore, the non-volatile salts used (e.g., potassium phosphate) make it incompatible with mass spectrometry.

HILIC is the recommended method for:

  • Impurity Identification with MS: HILIC typically uses volatile mobile phases (e.g., ammonium formate), making it directly compatible with ESI-MS for impurity characterization and structural elucidation.[12] The high organic content also enhances ESI efficiency and sensitivity.[11]

  • Orthogonal Purity Checks: Due to its fundamentally different separation mechanism, HILIC provides a powerful secondary method to confirm purity and detect any co-eluting impurities that might be missed by an RP-based method.

The main challenges in HILIC are its sensitivity to the water content in the mobile phase and sample diluent, which requires meticulous control for reproducible results. Equilibration, while different from IP-RP-HPLC, is also critical.

Conclusion

Establishing the purity of a polar, acidic compound like (2E)-2,3-dibromo-4-oxobut-2-enoic acid requires moving beyond conventional reversed-phase chromatography. Both Ion-Pair Reversed-Phase HPLC and Hydrophilic Interaction Liquid Chromatography offer robust and validatable solutions. IP-RP-HPLC provides exceptional resolving power for ionic species and is a workhorse for routine QC, while HILIC offers the advantage of MS compatibility and an orthogonal separation mechanism ideal for research, development, and in-depth impurity profiling. By understanding the underlying principles and performance characteristics of each technique, researchers, scientists, and drug development professionals can confidently select and implement the most appropriate strategy to ensure the integrity of their analytical results and the quality of their materials.

References

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  • Zikmund, O., et al. (2004). A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column. Journal of Chromatography B, 800(1-2), 237-242. Retrieved from [Link]

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  • Corradini, C., et al. (1998). Determination of Carboxylic Acids, Carbohydrates, Glycerol, Ethanol, and 5-HMF in Beer by High-Performance Liquid Chromatography. Journal of the American Society of Brewing Chemists, 56(4), 148-152. Retrieved from [Link]

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  • Direct analysis of amino acids by HILIC–ESI-MS. (n.d.). HILICON. Retrieved from [Link]

  • Kumar, A., et al. (2020). Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. Journal of Analytical & Pharmaceutical Research, 9(5). Retrieved from [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). U.S. Food and Drug Administration. Retrieved from [Link]

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  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020). Molecules, 25(21), 4946. Retrieved from [Link]

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  • Synthetic Study of Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate: Synthesis of New 1,4-Benzoxazines and Pyrrole-2-ones. (2013). Journal of the Brazilian Chemical Society, 24(1), 159-166. Retrieved from [Link]

  • Determination of haloacetic acids in water by liquid chromatography-electrospray ionization-mass spectrometry using volatile ion-pairing agents. (2002). Journal of Chromatography A, 970(1-2), 195-203. Retrieved from [Link]

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  • Drysdale, M. J., et al. (2000). Synthesis and SAR of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and esters and 2-amino-4-aryl-4-oxobut-2-enoic acids and esters: potent inhibitors of kynurenine-3-hydroxylase as potential neuroprotective agents. Journal of Medicinal Chemistry, 43(1), 123-127. Retrieved from [Link]

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